(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
説明
特性
IUPAC Name |
(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7-6-8-3-5-9(7)4-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWGEOMYLXPIY-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCCN2C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656394 | |
| Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634922-11-5 | |
| Record name | (8aS)-Octahydropyrrolo[1,2-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Octahydropyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold for Potent IAP Antagonism
A Senior Application Scientist's In-depth Technical Guide
Authored by: [Your Name/Gemini]
Abstract
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, and the Inhibitor of Apoptosis (IAP) proteins are key regulators in this process.[1][2][3][4] Consequently, targeting IAPs has emerged as a promising therapeutic strategy in oncology.[2][3] Small-molecule mimetics of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (Smac), have shown significant promise in preclinical and clinical studies.[5][6] This guide provides a comprehensive technical overview of the octahydropyrrolo[1,2-a]pyrazine core, a novel and potent scaffold for the design of IAP antagonists. We will delve into the rational design, synthesis, mechanism of action, and structure-activity relationships of this privileged chemical entity, offering insights for researchers, scientists, and drug development professionals in the field of cancer therapeutics.
Introduction: The Critical Role of IAPs in Cancer and the Promise of Smac Mimetics
Inhibitor of Apoptosis (IAP) proteins are a family of zinc-finger-containing proteins that act as endogenous inhibitors of caspases, the key executioners of apoptosis.[3][7] Several IAPs, including X-linked IAP (XIAP) and cellular IAP1 and IAP2 (cIAP1 and cIAP2), are frequently overexpressed in various cancers, contributing to tumor progression, chemoresistance, and poor patient prognosis.[3][4][7] IAPs exert their anti-apoptotic function primarily through their Baculoviral IAP Repeat (BIR) domains, which directly bind to and inhibit caspases.[5]
The discovery of the endogenous mitochondrial protein Smac/DIABLO, which is released into the cytoplasm upon apoptotic stimuli, unveiled a natural mechanism for neutralizing IAP-mediated inhibition.[6][8] Smac promotes apoptosis by binding to the BIR domains of IAPs, thereby displacing caspases and allowing the apoptotic cascade to proceed.[6][8] This interaction is mediated by a conserved N-terminal tetrapeptide sequence, Ala-Val-Pro-Ile (AVPI).[5] This understanding has spurred the development of "Smac mimetics," small molecules designed to mimic the action of the AVPI motif and antagonize IAP function.[2][6]
The Octahydropyrrolo[1,2-a]pyrazine Scaffold: A Novel Proline Bioisostere
The development of potent and drug-like Smac mimetics has been a key focus of medicinal chemistry efforts. A significant breakthrough in this area was the design of the bicyclic octahydropyrrolo[1,2-a]pyrazine scaffold as a novel bioisostere for the proline residue in the critical AVPI sequence of Smac.[9][10][11] This rational design was guided by the X-ray co-crystal structure of the Smac N-terminal tetrapeptide bound to the BIR3 domain of XIAP.[9][10]
The octahydropyrrolo[1,2-a]pyrazine core offers several advantages as a proline mimetic:
-
Rigid Conformation: The bicyclic structure imparts conformational rigidity, which can lead to higher binding affinity by reducing the entropic penalty upon binding to the target protein.
-
Three-Dimensional Diversity: The scaffold presents opportunities for substitution at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Improved Drug-like Properties: Compared to peptidic or peptidomimetic compounds, this scaffold can lead to molecules with better oral bioavailability and metabolic stability.
Caption: Signaling pathway of IAP antagonists.
Synthesis of the Octahydropyrrolo[1,2-a]pyrazine Core
The construction of the octahydropyrrolo[1,2-a]pyrazine scaffold can be achieved through a multi-step synthetic route. A common approach involves the reaction of a diamine with methyl 2,3-dibromopropionate to form the bicyclic core. [1][11]The following is a generalized protocol based on reported procedures.
Experimental Protocol: Synthesis of the Octahydropyrrolo[1,2-a]pyrazine Scaffold
Step 1: Diamine Formation
-
Start with a suitable proline derivative (e.g., (S)-1-benzyl-2-(aminomethyl)pyrrolidine).
-
The synthesis of this diamine can be achieved through standard literature procedures, often involving the reduction of a corresponding amide or nitrile.
Step 2: Cyclization to form the Bicyclic Core
-
Dissolve the diamine (e.g., 3a in the literature) in toluene. [1][11]2. Add triethylamine to the solution. [1][11]3. Add methyl 2,3-dibromopropionate (4) dropwise to the reaction mixture. [1][11]4. Heat the reaction mixture at 90 °C and monitor the reaction progress by TLC or LC-MS. [1][11]5. Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The crude product will contain stereoisomers (e.g., 5 and 6) which can be separated by silica gel chromatography. [1][11] Step 3: Protecting Group Manipulation
-
The desired isomer (e.g., 5) is then subjected to protecting group manipulation. For instance, an N-benzyl group can be converted to a more suitable protecting group like tert-butoxycarbonyl (Boc) using standard procedures (e.g., di-tert-butyl dicarbonate). [1]This yields the protected octahydropyrrolo[1,2-a]pyrazine scaffold ready for further functionalization. [1]
Caption: Synthetic workflow for the core.
Structure-Activity Relationships (SAR)
Lead optimization of the octahydropyrrolo[1,2-a]pyrazine scaffold has yielded compounds with potent IAP inhibitory activity. [9]The SAR studies have revealed key structural features that contribute to high affinity and cellular activity.
| Compound | Scaffold Modification | cIAP1 IC50 (nM) | XIAP IC50 (nM) | MDA-MB-231 GI50 (nM) | Reference |
| Compound 45 (T-3256336) | 7-ethoxy group | 1.3 | 200 | 1.8 | [9][10] |
| SM-406 (AT-406) | Not specified in detail | 1.9 (Ki) | 66.4 (Ki) | Varies by cell line | [12] |
Data presented as IC50 or Ki values. GI50 represents the concentration for 50% growth inhibition.
Key insights from SAR studies include:
-
Substitutions at the 7-position: Modifications at this position of the octahydropyrrolo[1,2-a]pyrazine core can significantly impact potency and selectivity. For instance, the introduction of an ethoxy group in compound 45 was found to be beneficial. [9]* Side Chain Modifications: The nature of the acyl group attached to the core nitrogen is crucial for interaction with the IAP proteins. These side chains are designed to mimic the other residues of the Smac AVPI motif.
-
Oral Bioavailability: Optimization efforts have focused on improving pharmacokinetic properties, leading to the identification of orally bioavailable compounds like SM-406. [12] X-ray crystallographic studies of compounds like T-3256336 bound to XIAP and cIAP1 have provided detailed molecular insights into the key interactions that drive the high affinity and selectivity of these antagonists. [9][10]
Preclinical and Clinical Development
Several IAP antagonists based on the octahydropyrrolo[1,2-a]pyrazine core and other related scaffolds have advanced into preclinical and clinical development, demonstrating promising anti-tumor activity.
T-3256336: This compound exhibited potent IAP inhibitory activity and demonstrated significant tumor regression in a MDA-MB-231 breast cancer xenograft model at a dose of 30 mg/kg. [9][10] SM-406 (AT-406/Debio 1143/Xevinapant): This potent and orally active antagonist of multiple IAP proteins has shown broad anti-cancer activity. [12]It effectively induces the degradation of cIAP1 and inhibits cancer cell growth in various human cancer cell lines. [12]Xevinapant has advanced into Phase III clinical trials, particularly for the treatment of head and neck squamous cell carcinoma (HNSCC), often in combination with radiotherapy and/or chemotherapy. [5] Clinical trials with various Smac mimetics have been conducted in a range of solid tumors and hematological malignancies. [5]Common adverse effects observed include cytopenias and elevations in serum amylase/lipase. [5]
Conclusion and Future Perspectives
The octahydropyrrolo[1,2-a]pyrazine core represents a highly successful example of structure-based drug design, leading to the development of potent, selective, and orally bioavailable IAP antagonists. These compounds have demonstrated significant potential in preclinical models and are showing promise in clinical trials for the treatment of various cancers. The continued exploration of this privileged scaffold and the deeper understanding of the complex biology of IAP proteins will undoubtedly pave the way for the development of novel and more effective cancer therapies. Future research will likely focus on combination strategies, biomarker development to identify patient populations most likely to respond, and the exploration of this scaffold for other therapeutic indications where IAP dysregulation plays a role.
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. PubMed. Available at: [Link]
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. ACS Publications. Available at: [Link]
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. ACS Publications. Available at: [Link]
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaf. American Chemical Society. Available at: [Link]
-
A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment. PubMed Central. Available at: [Link]
-
The expanding role of IAP antagonists for the treatment of head and neck cancer. National Institutes of Health. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
-
University of Michigan synthesizes IAP inhibitors. BioWorld. Available at: [Link]
-
Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. PubMed. Available at: [Link]
-
Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available at: [Link]
-
Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. PubMed. Available at: [Link]
-
Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Protein Antagonists Bearing a Octahydropyrrolo[1,2-a]pyrazine Scaffo. Amazon S3. Available at: [Link]
-
Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers. Available at: [Link]
-
Structure-based design, synthesis, and evaluation of the biological activity of novel phosphoroorganic small molecule IAP antagonists. PubMed. Available at: [Link]
-
Targeting Inhibitor of Apoptosis Proteins for Cancer Therapy: A Double-Edge Sword?. YouTube. Available at: [Link]
-
Octahydropyrrolo(1,2-a)pyrazine. PubChem. Available at: [Link]
-
IAP proteins as targets for drug development in oncology. PMC - NIH. Available at: [Link]
-
Inhibitor of Apoptosis Proteins (IAPs) and Their Antagonists Regulate Spontaneous and Tumor Necrosis Factor (TNF)-induced Proinflammatory Cytokine and Chemokine Production. PubMed Central. Available at: [Link]
-
Smac mimetics as new cancer therapeutics. PubMed. Available at: [Link]
-
SMAC mimetics in action in chronic myeloid leukemia. ASH Publications. Available at: [Link]
-
Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. DigitalCommons@TMC. Available at: [Link]
-
Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f]t[1][9][10]riazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. CORE. Available at: [Link]
-
The Inhibitor of Apoptosis Proteins as Therapeutic Targets in Cancer. AACR Journals. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
The Discovery and Development of Smac Mimetics—Small-Molecule Antagonists of the Inhibitor of Apoptosis Proteins. ResearchGate. Available at: [Link]
-
An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. MDPI. Available at: [Link]
-
Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. PubMed. Available at: [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science (RSC Publishing). Available at: [Link]
-
Role of Smac in Determining the Chemotherapeutic Response of Esophageal Squamous Cell Carcinoma. AACR Journals. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac mimetics as new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A potent and orally active antagonist of multiple inhibitor of apoptosis proteins (IAPs) (SM-406/AT-406) in clinical development for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride for research
CAS: 634922-11-5 | Formula: C₇H₁₄N₂[1][2][]·2HCl | Role: Chiral Bicyclic Scaffold[2][]
Executive Summary & Chemical Significance
The bicyclic diamine (S)-Octahydropyrrolo[1,2-a]pyrazine is a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD).[2] Unlike flexible linear diamines, this fused system offers a rigidified vector that reduces the entropic penalty upon protein binding.[2]
The dihydrochloride salt (2HCl) form is the preferred commodity for research due to its superior shelf stability and handling properties compared to the hygroscopic, oily free base.[2]
Core Applications
-
Proline Bioisostere: The scaffold mimics the turn geometry of proline residues, making it critical in the design of Smac mimetics (IAP antagonists) where it replaces the AVPI binding motif.[2]
-
GPCR & Kinase Ligands: Used to constrain side-chain vectors in antagonists for targets like the Histamine H3 receptor and various tyrosine kinases.[2]
-
Stereochemical Control: The (S)-enantiomer (bridgehead carbon 8a) dictates the spatial projection of substituents, necessitating high Enantiomeric Excess (ee%) for biological activity.[2]
Commercial Sourcing Landscape
Critical Warning: The market is saturated with the racemic mixture (CAS 5654-83-1) and the free base.[2] Specificity in procurement is required to avoid downstream synthetic failures.[2]
Validated Supplier Tiering
The following categorization is based on stock reliability, purity guarantees, and salt-form specificity.
| Supplier Tier | Representative Vendors | Primary Use Case | Risk Profile |
| Tier 1: Originators | BOC Sciences , Enamine , WuXi AppTec | GMP Scale-up, GLP Tox Studies | Low.[2] Full COA with chiral analysis provided. |
| Tier 2: Aggregators | ChemScene , Combi-Blocks , AstaTech | Discovery Chemistry (mg to g) | Medium.[2] Often re-package; verify batch-specific COA. |
| Tier 3: Catalog | Sigma-Aldrich (AldrichCPR) | Reference Standards | High Cost.[2] "Rare Chemical" libraries often lack bulk availability.[2] |
Sourcing Decision Matrix
Use the following logic flow to determine the appropriate sourcing channel based on your project phase.
Figure 1: Sourcing Logic Flow. Select suppliers based on scale and stereochemical stringency.
Technical Specifications & Quality Control
Trusting a label is insufficient for chiral salts.[2] The following "Self-Validating" protocols ensure the material meets the rigorous standards required for drug development.
A. Identity & Stoichiometry (The "2HCl" Check)
Many suppliers supply the monohydrochloride or mixed salts.[2] The stoichiometry affects the molecular weight calculations for downstream reactions.[2]
-
Method: Potentiometric Titration (Silver Nitrate).[2]
-
Target: Chloride content should be ~35.6% by weight for C₇H₁₄N₂[2]·2HCl.[2][]
-
Protocol:
B. Stereochemical Purity (Enantiomeric Excess)[2]
-
Method: Chiral HPLC or Mosher's Acid Derivatization.[2]
-
Preferred Column: Chiralpak IC or IG (immobilized phases are more robust for amines).[2]
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).[2] Note: The amine modifier is crucial to sharpen the peak of the basic diamine.[2]
-
Acceptance Criteria: ee% > 98.0% for lead optimization.
C. QC Workflow Diagram
Figure 2: Quality Control Workflow. A sequential validation process to prevent batch failure.
Handling & Storage Protocols
The dihydrochloride salt is hygroscopic.[2] Improper handling leads to the formation of a sticky hydrate, altering the effective molecular weight and causing stoichiometry errors in coupling reactions.[2]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory.[2]
-
Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.[2]
-
Solubility: Highly soluble in water and Methanol.[2] Sparingly soluble in DCM.[2]
Synthetic Utility: The "Proline Mimetic" Application
The primary utility of (S)-Octahydropyrrolo[1,2-a]pyrazine is as a constrained peptidomimetic.[2] In the synthesis of Smac Mimetics (IAP Antagonists), this scaffold replaces the Proline residue in the AVPI (Alanine-Valine-Proline-Isoleucine) binding motif.[2]
Mechanism of Action: The bicyclic ring locks the N-Cα bond, restricting the conformational space to a narrow region favorable for binding to the BIR3 domain of XIAP.[2] This reduces the entropic cost of binding, significantly increasing potency compared to linear analogs [1].[2]
Standard Coupling Protocol (Amide Bond Formation):
-
Activation: Carboxylic acid partner + HATU (1.1 eq) + DIPEA (3.0 eq) in DMF.
-
Addition: Add (S)-Octahydropyrrolo[1,2-a]pyrazine·2HCl (1.0 eq).
-
Note: The extra equivalent of base is required to neutralize the 2HCl salt.[2]
-
-
Workup: The bicyclic amine is basic.[2] Acidic workup (1N HCl) will pull the product into the aqueous phase if the amide nitrogen is basic enough, or remove unreacted amine.[2]
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold. Source: PubMed (NIH) Context:[2] Establishes the scaffold as a proline bioisostere for Smac mimetics.
-
(S)-octahydropyrrolo[1,2-a]pyrazine-2HCl Product Entry Source: BOC Sciences Context:[2][] Commercial validation of the specific dihydrochloride salt (CAS 634922-11-5).[2]
-
Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery Source: PMC (NIH) Context:[2] Discusses the broader utility of pyrrolo-fused heterocycles in kinase and GPCR drug discovery.
-
1204603-40-6 | (S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride Source: ChemScene Context: Alternative salt form listing (Monohydrochloride) demonstrating the need for careful CAS verification.
Sources
Application Note & Protocol: A Detailed Guide to the Synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
Introduction: The Significance of a Privileged Scaffold
(S)-Octahydropyrrolo[1,2-a]pyrazine, also known as (S)-1,4-diazabicyclo[4.3.0]nonane, is a chiral bicyclic diamine that serves as a versatile and highly valued scaffold in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, a critical factor in optimizing the potency and selectivity of drug candidates.[1] This privileged structure is a key building block in the synthesis of a wide range of biologically active molecules, including potent nootropic agents and compounds targeting the histamine H3 receptor.[2][3] The dihydrochloride salt of this compound enhances its stability and solubility, making it amenable to pharmaceutical formulation and biological testing.[]
This application note provides a comprehensive, step-by-step protocol for the synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride, starting from the readily available chiral precursor, L-proline. The described methodology is designed to be reproducible and scalable for research and drug development applications.
Synthetic Strategy: A Logic-Driven Approach
The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a multi-step process that leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product. The overall strategy involves the formation of a pyrazinone ring fused to the pyrrolidine ring of proline, followed by reduction of the amide functionality and subsequent salt formation.
Caption: Synthetic workflow for (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride.
Materials and Equipment
| Reagents and Solvents | Equipment |
| L-Prolinamide | Round-bottom flasks |
| Chloroacetyl chloride | Magnetic stirrer with heating mantle |
| Triethylamine (TEA) or other suitable base | Reflux condenser |
| Dichloromethane (DCM) | Ice bath |
| Anhydrous ammonia (or ammonium hydroxide) | Rotary evaporator |
| Lithium aluminum hydride (LiAlH₄) or Borane-THF complex | Schlenk line or inert atmosphere setup |
| Anhydrous tetrahydrofuran (THF) | Buchner funnel and filter paper |
| Anhydrous diethyl ether | pH meter or pH paper |
| Hydrochloric acid (ethereal or methanolic solution) | NMR spectrometer |
| Sodium sulfate (anhydrous) | Mass spectrometer |
| Celite® | High-performance liquid chromatography (HPLC) system |
Safety Precautions: This synthesis involves hazardous reagents and should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.
Step-by-Step Synthesis Protocol
Part 1: Synthesis of (S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one
-
Chloroacetylation of L-Prolinamide:
-
To a solution of L-prolinamide (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (TEA) (1.1 equivalents).
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.
-
-
Intramolecular Cyclization:
-
Dissolve the crude chloroacetylated intermediate in a suitable solvent such as ethanol or methanol.
-
Add a solution of anhydrous ammonia in methanol or bubble ammonia gas through the solution. Alternatively, aqueous ammonium hydroxide can be used.
-
Heat the mixture to reflux and stir for 24-48 hours.
-
Monitor the formation of the cyclized product, (S)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Part 2: Reduction of the Lactam
-
Preparation for Reduction:
-
Under an inert atmosphere (argon or nitrogen), carefully add lithium aluminum hydride (LiAlH₄) (2-3 equivalents) to a flask containing anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction Reaction:
-
Dissolve the purified (S)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one from the previous step in anhydrous THF.
-
Slowly add the solution of the lactam to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
A granular precipitate should form. Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude (S)-octahydropyrrolo[1,2-a]pyrazine as an oil.
-
Part 3: Formation of the Dihydrochloride Salt
-
Salt Formation:
-
Dissolve the crude (S)-octahydropyrrolo[1,2-a]pyrazine in anhydrous diethyl ether or methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or methanol (2.2 equivalents) dropwise with stirring.
-
A white precipitate of (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride should form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final (S)-octahydropyrrolo[1,2-a]pyrazine dihydrochloride as a white crystalline solid.
-
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | Complex multiplet patterns corresponding to the protons on the bicyclic ring system.[3] Protons adjacent to the nitrogen atoms will show a downfield shift. The presence of two hydrochloride salts will result in broad peaks for the N-H protons. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the seven carbon atoms of the octahydropyrrolo[1,2-a]pyrazine core. |
| Mass Spectrometry (ESI+) | [M+H]⁺ corresponding to the free base (C₇H₁₄N₂) at m/z 127.12. |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point consistent with the literature value for the dihydrochloride salt. |
Applications in Research and Drug Development
The (S)-octahydropyrrolo[1,2-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. Its applications span various therapeutic areas:
-
Central Nervous System (CNS) Disorders: Derivatives have shown promise as nootropic agents for the treatment of cognitive decline.[2]
-
Histamine H3 Receptor Antagonists: This scaffold is utilized in the design of antagonists for the H3 receptor, which are being investigated for the treatment of obesity, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease.[3]
-
Antibacterial Agents: The pyrazine ring system is a component of many natural and synthetic compounds with antibacterial and antifungal properties.[5]
-
Anticancer Research: The related (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has shown potential anticancer activities in in-vitro studies.[1]
The synthetic protocol detailed herein provides researchers with a reliable method to access this important chiral building block for further elaboration and incorporation into novel drug candidates.
References
-
ResearchGate. (n.d.). Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]
-
Google Patents. (n.d.). EP2679588A1 - Asymmetric synthesis method, related raw material and preparation method of (s,s)-2,8-diazabicyclo[6][7]nonane. Retrieved from
- Google Patents. (n.d.). SUBSTITUTED HEXAHYDROPYRROLO (1,2-A)PYRAZINES, OCTAHYDROPYRIDO(1,2-A)PYRAZINES AND DECAHYDROPYRAZINO(1,2-A)AZEPINES.
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
-
PubChem. (n.d.). Octahydropyrrolo(1,2-a)pyrazine. Retrieved from [Link]
-
PubChem. (n.d.). (8aS)-octahydropyrrolo[1,2-a]piperazine dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... Retrieved from [Link]
- Google Patents. (n.d.). CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
-
Frontiers. (2019). 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing. Retrieved from [Link]
-
PubChem. (n.d.). (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol. Retrieved from [Link]
-
PubMed. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Retrieved from [Link]
-
PubMed. (1995). Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines and 5,6,9,10,11,11a-hexahydro-8H-pyrido[1,2-a]pyrrolo[2,1-c]pyrazines. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Pyrrolo[1,2- a ]pyrazines from Vinyl Azides. Retrieved from [Link]
- Google Patents. (n.d.). Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane.
-
PubChem. (n.d.). Hexahydro-2-(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)-1-iminopyrrolo(1,2-a)pyrazin-4(1H)-one. Retrieved from [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. Retrieved from [Link]
Sources
- 1. (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one|CAS 151763-88-1 [benchchem.com]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 5. ijbpas.com [ijbpas.com]
- 6. EP2679588A1 - Asymmetric synthesis method, related raw material and preparation method of (s,s)-2,8-diazabicyclo[4,3,0]nonane - Google Patents [patents.google.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Note: High-Efficiency Coupling of (S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride to Peptides
Abstract & Introduction
(S)-Octahydropyrrolo[1,2-a]pyrazine (CAS: 634922-11-5) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry to introduce conformational constraints and improve the pharmacokinetic profile of peptidomimetics.[1] Structurally, it functions as a rigidified proline surrogate, capable of inducing specific turn geometries (e.g.,
However, its commercial availability as a dihydrochloride salt (2HCl) presents a specific synthetic challenge.[1] Inexperienced chemists often fail to account for the significant buffering capacity of the double salt, leading to stalled coupling reactions due to protonation of the nucleophilic secondary amine.[1]
This guide provides a robust, field-proven protocol for coupling this specific building block to peptide carboxylic acids, ensuring high yields and stereochemical integrity.
Chemical Profile & Handling
Structural Analysis[1][2]
-
Core Scaffold: Bicyclic system fusing a pyrrolidine and a piperazine ring.[1]
-
Reactive Site: The secondary amine (N2 position) is the nucleophile.[1]
-
Bridgehead Nitrogen: The tertiary amine (N4 position) is non-nucleophilic under standard coupling conditions but contributes to the basicity and polarity of the final product.[1]
-
Chirality: The (S)-enantiomer at the bridgehead is stereochemically stable, but harsh activation conditions (e.g., high temperatures with strong bases) should be avoided to prevent epimerization.
The "Salt Trap"
The molecule is supplied as a dihydrochloride .[1]
-
HCl Equivalent 1: Protonates the highly basic secondary amine.[1]
-
HCl Equivalent 2: Protonates the tertiary bridgehead nitrogen.[1]
Implication: To generate the free, nucleophilic amine species, you must neutralize both equivalents of HCl before the coupling can proceed. A standard "1 equivalent base" protocol will fail completely.[1]
Critical Experimental Considerations
Base Stoichiometry
The most common failure mode is insufficient base.[1]
-
Standard Peptide Coupling: 2.0 equiv base (1 for activation, 1 for pH maintenance).[1]
-
Octahydropyrrolo[1,2-a]pyrazine-2HCl Coupling: Requires 4.0 - 5.0 equiv base .[1]
Coupling Reagent Selection[3]
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for secondary amines due to its superior reactivity and lower racemization rates compared to HBTU/TBTU.[1]
-
Alternative: COMU or PyBOP are excellent alternatives.[1]
-
Avoid: Carbodiimides (EDC/DCC) alone are often too slow for this sterically constrained secondary amine, leading to potential side reactions.[1]
Experimental Protocols
Protocol A: Solution-Phase Coupling (Standard)
Target: Coupling to a Boc/Cbz-protected amino acid or peptide fragment in solution.
Reagents:
-
Carboxylic Acid Component (1.0 equiv)
-
(S)-Octahydropyrrolo[1,2-a]pyrazine 2HCl (1.2 equiv)
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)
-
DMF (Anhydrous, 0.1 M concentration relative to acid)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 2–5 minutes. The solution should turn slightly yellow (characteristic of the activated O-At ester).[1]
-
Salt Neutralization (Pre-mix): In a separate vial, suspend (S)-Octahydropyrrolo[1,2-a]pyrazine 2HCl (1.2 equiv) in minimal DMF. Add DIPEA (4.0 equiv).[1] Note: The suspension should clarify as the free base is liberated. If it remains cloudy, sonicate briefly.
-
Coupling: Add the amine/base solution (Step 2) dropwise to the activated acid solution (Step 1). Tech Tip: Rinse the amine vial with a small amount of DMF to ensure quantitative transfer.[1]
-
Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC.[1]
-
Work-up: Dilute with EtOAc. Wash sequentially with:
Protocol B: Solid-Phase Peptide Synthesis (SPPS)
Target: Capping the N-terminus of a resin-bound peptide.[2]
Reagents:
-
Resin-bound peptide (1.0 equiv)[1]
-
Fmoc-AA-OH or Carboxylic Acid (3.0 - 5.0 equiv)[1]
-
(S)-Octahydropyrrolo[1,2-a]pyrazine 2HCl (Not applicable as a capping agent, usually this molecule is the incoming unit.[1] If coupling to it, see note below).
Correction: If (S)-Octahydropyrrolo[1,2-a]pyrazine is the incoming building block to be coupled to a resin-bound acid:
-
Swell Resin: DCM (20 min), then DMF washes.
-
Pre-activation: Dissolve Acid (if coupling a linker) or if coupling the amine to the resin-peptide C-terminus (inverse synthesis), this is rare.[1]
-
Cocktail Preparation:
-
(S)-Octahydropyrrolo[1,2-a]pyrazine 2HCl (3.0 equiv)
-
HATU (3.0 equiv) – Wait, HATU activates the acid, not the amine.
-
Correct SPPS Workflow:
-
Visualization of Workflow
Reaction Logic & Stoichiometry
The following diagram illustrates the critical neutralization steps required before the nucleophilic attack can occur.
Caption: Stoichiometric workflow showing the parallel activation of the acid and neutralization of the amine salt.
Analytical Data & Purification
HPLC Behavior
-
Tailing: The tertiary bridgehead nitrogen is basic.[1] On standard C18 columns with acidic mobile phases (0.1% Formic Acid), you may observe peak tailing.[1]
-
Fix: Use 0.1% TFA (Trifluoroacetic acid) in water/acetonitrile.[1] The stronger ion-pairing of TFA sharpens the peak of basic amines.[1]
-
Detection: The scaffold itself has low UV absorbance.[1] Ensure your peptide chain has a chromophore (Trp, Tyr, Phe) or use a universal detector (ELSD/CAD/MS).[1]
Summary of Reagent Ratios
| Component | Equiv (Solution) | Equiv (SPPS) | Role |
| Peptide-COOH | 1.0 | 1.0 (Resin) | Electrophile |
| Amine 2HCl | 1.2 | 3.0 - 5.0 | Nucleophile |
| HATU | 1.2 | 3.0 - 5.0 | Activator |
| DIPEA | 5.0 | 10.0 | Base (Neutralization + Catalysis) |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | pH is too low (<7).[1] The amine is still protonated.[1] | Check pH with wet paper.[1] Add DIPEA until pH > 8.[1] |
| Precipitate forms upon mixing | The free base or urea byproducts are insoluble in the current solvent ratio.[1] | Add small amount of DCM or NMP to the DMF solution.[1] |
| Slow Conversion | Steric hindrance of the secondary amine.[1] | Switch from HATU to PyAOP (more reactive). Increase Temp to 40°C (caution: racemization). |
| Epimerization | Over-activation or excessive base/heat.[1] | Reduce base to minimal requirement. Use Collidine instead of DIPEA (milder base).[1] |
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]
-
Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[1][3][2][4] Tetrahedron, 60(11), 2447-2467.[1] [Link]
-
PubChem. (n.d.).[1][5] Octahydropyrrolo[1,2-a]pyrazine dihydrochloride Compound Summary. National Library of Medicine. [Link][1][5]
Sources
- 1. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. Pyrrolo[1,2-a]pyrazine-3-carboxylic acid, octahydro-, methyl ester, (3R-trans)-(9CI) | C9H16N2O2 | CID 10583633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for characterizing (S)-Octahydropyrrolo[1,2-a]pyrazine compounds
Application Note & Protocol Guide
Executive Summary
(S)-Octahydropyrrolo[1,2-a]pyrazine (CAS: 1204603-40-6 for HCl salt) is a bicyclic diamine scaffold critical in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antidiabetic agents (e.g., Gliclazide analogues). Its pharmacological efficacy is strictly governed by its stereochemistry at the bridgehead carbon (C8a) and the conformational rigidity of the fused bicyclic system.
This guide addresses the three primary analytical challenges:
-
Conformational Analysis: Distinguishing cis- vs. trans-fused ring systems using 2D-NMR.
-
Enantiomeric Purity: Quantifying the (S)-enantiomer in the presence of (R)-impurities using Chiral HPLC.
-
Chemical Purity: Identifying synthesis-related impurities (partially reduced lactams) via MS fragmentation.
Structural Confirmation: NMR Spectroscopy[1][2]
The octahydropyrrolo[1,2-a]pyrazine core exists in equilibrium between cis- and trans-fused conformers. While the trans-fused conformer is generally thermodynamically favored in the parent system, N-substitution or protonation can shift this equilibrium.
NMR Protocol
Objective: Assign relative stereochemistry (ring fusion) and absolute configuration.
-
Solvent Selection:
(for free base) or (for HCl salts). Note: locks the amine protons, simplifying the aliphatic region but removing NH correlations. -
Key Experiments:
-
1H NMR: Identification of the bridgehead proton (
). -
NOESY/ROESY: Crucial for determining ring fusion geometry.
-
Data Interpretation Logic
The bridgehead proton (
| Parameter | Trans-Fused Conformer | Cis-Fused Conformer |
| Bridgehead H (H8a) Signal | Axial-like; broad triplet or quartet ( | Equatorial-like; narrow multiplet ( |
| NOE Correlation | Strong NOE between | Strong NOE between |
| C13 Chemical Shift (C8a) | Shielded (Upfield) | Deshielded (Downfield) |
Visualization: NMR Logic Flow
Caption: Decision tree for assigning ring-fusion stereochemistry via NMR observables.
Stereochemical Purity: Chiral HPLC Protocol
Direct separation of the (S)- and (R)-enantiomers is required to calculate Enantiomeric Excess (EE). As a secondary amine, the analyte is basic; method development must suppress peak tailing caused by silanol interactions.
Method Development Strategy
Column Selection: Amylose or Cellulose carbamate derivatives (immobilized phases preferred for robustness).
-
Primary Choice: Lux Amylose-1 or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Choice: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
Mobile Phase Modes:
-
Normal Phase (NP): Hexane/EtOH + 0.1% Diethylamine (DEA). Best for preparative scale.
-
Polar Organic Mode (POM): 100% MeOH or MeCN + 0.1% DEA/TEA. Best for fast analytical screening.
Optimized Protocol (Recommended)
| Parameter | Condition |
| Column | Chiralpak IA or Lux Amylose-1 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 210 nm (low UV required due to lack of chromophores) |
| Sample Conc. | 1.0 mg/mL in Ethanol |
Validation Criteria:
-
Resolution (
): > 1.5 between enantiomers. -
Tailing Factor (
): < 1.3 (Adjust DEA concentration if tailing persists).
Impurity Profiling: Mass Spectrometry
Synthesis typically involves the reduction of hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (cyclic dipeptide of Pro-Gly). Incomplete reduction leads to "partially reduced" impurities.
Fragmentation Pathways (ESI-MS/MS)
The parent ion
-
Major Fragment (m/z 98): Loss of
(ethylene bridge cleavage). -
Diagnostic Fragment (m/z 70): Pyrrolidine ring fragment (cleavage of the piperazine ring).
-
Impurity Markers:
-
m/z 141: Monocarbonyl intermediate (incomplete reduction).
-
m/z 155: Dicarbonyl starting material (unreacted).
-
Analytical Workflow Diagram
Caption: Integrated analytical workflow for batch release testing.
References
-
Chiral Separation Methodologies
-
Structural Data & Synthesis
-
Conformational Analysis Principles
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. Octahydropyrrolo(1,2-a)pyrazine | C7H14N2 | CID 558578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Proline Mimetics
Abstract
The incorporation of proline mimetics into peptides is a powerful strategy in medicinal chemistry and drug development to impart favorable conformational constraints, enhance proteolytic stability, and modulate biological activity. Proline's unique cyclic structure already plays a critical role in defining peptide secondary structures, such as β-turns and polyproline helices.[1] Proline analogues, which include a diverse array of structurally modified pyrrolidine rings and related heterocyclic systems, offer a toolkit to finely tune these properties.[2] This guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of peptides containing various proline mimetics. It delves into the causal chemistry behind synthetic strategies, provides detailed, field-tested protocols for incorporation and analysis, and offers a troubleshooting guide for common challenges.
Introduction: The Rationale for Proline Mimetics in Peptide Design
Proline's distinctive structure, with its side chain cyclized back onto the backbone amide nitrogen, restricts the main-chain dihedral angle (φ) to approximately -65° ± 25° and eliminates the amide proton as a hydrogen bond donor.[1] This inherent rigidity makes proline a natural "helix breaker" and a frequent constituent of turn structures.[1] However, the native proline residue has limitations, including a susceptible cis/trans amide bond isomerization that can be a slow, rate-limiting step in protein folding.[3]
Proline mimetics are designed to leverage and enhance these conformational effects. They can be broadly categorized based on their structural modifications, each offering distinct advantages:
-
Substituted Prolines: Analogs with substituents on the pyrrolidine ring (e.g., at the 3- or 4-position) can introduce steric or stereoelectronic effects. For example, 4-fluoroprolines can bias the ring pucker and the cis/trans isomerism of the preceding peptide bond due to the strong inductive effect of the fluorine atom.[4]
-
Pseudoprolines (ψ-Pro): Formed by the cyclization of serine, threonine, or cysteine residues with an aldehyde, these oxazolidine and thiazolidine systems temporarily introduce a proline-like kink.[5] This structure-disrupting capability is highly effective at preventing on-resin peptide aggregation during SPPS, a primary cause of synthesis failure for long or hydrophobic sequences.[6][7] The native residue is restored during the final acid-mediated cleavage.
-
Bicyclic and Constrained Analogs: These mimetics, such as azabicyclo[X.Y.Z]alkane systems, offer even greater conformational rigidity. By locking the dihedral angles, they can stabilize specific secondary structures like β-turns or helical motifs, making them invaluable for structure-activity relationship (SAR) studies.[8][9]
-
N-Alkylated and α-Methyl Prolines: Modifications at the α-carbon or the backbone nitrogen introduce significant steric hindrance, which can be challenging for synthesis but offers enhanced resistance to enzymatic degradation.[10]
The strategic incorporation of these mimetics allows for the rational design of peptidomimetics with improved pharmacokinetic profiles, target affinity, and specificity.
Figure 1: General SPPS workflow highlighting the specialized coupling step for proline mimetics.
Core Principles and Strategic Considerations
Successful synthesis relies on the standard Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups like tert-butyl (tBu).[6]
The Challenge of Steric Hindrance
The primary obstacle when incorporating proline mimetics is steric hindrance. The bulky, conformationally restricted nature of these residues can significantly slow down the kinetics of the coupling reaction. This is particularly true for:
-
Coupling to the proline mimetic: The N-terminal secondary amine of a resin-bound proline or mimetic is less nucleophilic and more sterically hindered than a primary amine.[11]
-
Coupling the proline mimetic itself: The activated carboxyl group of a bulky mimetic may have difficulty accessing the N-terminus of the growing peptide chain.
This steric challenge necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion and avoid the formation of deletion sequences.
Choosing the Right Coupling Reagent
Standard carbodiimide reagents like DIC are often insufficient for hindered couplings. More potent uronium/aminium salt-based reagents are required.
| Coupling Reagent | Full Name | Key Advantages & Causality | Typical Equivalents (AA:Reagent:Base) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-active ester. Considered one of the most efficient reagents, especially for hindered and N-methylated amino acids.[3] | 1 : 0.95 : 2 |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Performance is extremely similar to HATU but often more cost-effective.[6] The chlorine atom enhances the reactivity of the benzotriazole leaving group. | 1 : 0.95 : 2 |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Incorporates an OxymaPure moiety, making it non-explosive and safer than HOBt/HOAt-based reagents. Shows coupling efficiency comparable to or greater than HATU with reduced racemization.[12] | 1 : 0.95 : 2 |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A well-established phosphonium salt reagent. Effective, but may be less efficient than HATU/HCTU for the most difficult couplings, especially at shorter reaction times.[13] | 1 : 1 : 2 |
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A cost-effective and non-explosive alternative to DIC/HOBt. The carbodiimide activates the amino acid, which then reacts with Oxyma to form the active ester, minimizing racemization.[14] | 1 : 1 : 1 (DIC:Oxyma) |
Note on Equivalents: Using slightly less than 1 equivalent of the uronium/aminium reagent relative to the amino acid prevents the reagent from reacting with the N-terminus of the peptide, which would terminate the chain. The base used is typically N,N-Diisopropylethylamine (DIPEA).
Detailed Protocols: From Resin to Purified Peptide
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis.[15] All steps are performed at room temperature unless otherwise specified.
General SPPS Cycle
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for protected fragments) in DMF for at least 30 minutes in a reaction vessel.[16]
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a second 7-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling: Perform the amino acid coupling as described in the specific protocols below.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test (or Chloranil test for secondary amines like proline) on a few resin beads to confirm the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups with an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion sequences.
-
Repeat: Return to Step 2 for the next amino acid in the sequence.
Protocol: Incorporation of Pseudoproline Dipeptides
Pseudoprolines are incorporated as dipeptide units (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH). This bypasses the difficult coupling onto the hindered secondary amine of the pseudoproline monomer.
-
Sequence Selection: Identify a Ser, Thr, or Cys residue in your sequence that can be replaced. Optimal placement is every 5-6 residues and before hydrophobic regions to maximize aggregation disruption.[17] Avoid placing two pseudoprolines or a pseudoproline and a proline closer than 2 residues apart.[17]
-
Activation: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (3 eq.), HCTU (2.85 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.
-
Coupling: Immediately add the activated mixture to the deprotected, washed peptide-resin.
-
Reaction Time: Agitate the mixture for 45-60 minutes. For particularly difficult sequences, a double coupling (repeating steps 2-3) or an extended coupling time (up to 2 hours) may be necessary.[18]
Protocol: Incorporation of 4-Fluoroprolines
The steric hindrance of 4-substituted prolines requires potent activation.
-
Activation: Pre-activate a solution of Fmoc-(2S,4S)-4-fluoroproline (or the 4R isomer) (3 eq.) with COMU (2.85 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.
-
Coupling: Add the activated mixture to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours. The coupling of fluorinated prolines can be slow due to steric hindrance.[12] Monitor the reaction closely using a Chloranil test. A double coupling is highly recommended.
Protocol: Incorporation of Bicyclic/Constrained Mimetics
These building blocks are often extremely hindered. Microwave-assisted SPPS can be highly beneficial to provide the energy needed to overcome the activation barrier.
-
Building Block Synthesis: The Fmoc-protected bicyclic amino acid must first be synthesized, often through a multi-step solution-phase route.[19]
-
Activation: Dissolve the Fmoc-azabicycloalkane amino acid (2-3 eq.) and HATU (1.9 eq.) in DMF. Add DIPEA (4-6 eq.).
-
Coupling: Add the activated mixture to the resin.
-
Microwave Protocol (if available): Heat the reaction vessel to 75-90°C for 5-10 minutes using microwave irradiation.[20]
-
Conventional Protocol: If no microwave is available, extend the coupling time to 4-12 hours at room temperature and perform a double coupling.
Final Cleavage and Deprotection
The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups. The composition of the "cleavage cocktail" is critical to scavenge reactive cations generated during deprotection, which can otherwise cause side reactions like alkylation of sensitive residues (Trp, Cys, Met).[7][21]
Standard Cleavage Cocktail (Reagent K): [22]
-
TFA (82.5%): The strong acid for cleavage.
-
Phenol (5%): Scavenger, protects Tyr and Trp.
-
Water (5%): Promotes cleavage and scavenges cations.
-
Thioanisole (5%): Scavenger, particularly for Arg(Pbf/Pmc).
-
1,2-Ethanedithiol (EDT) (2.5%): Scavenger, protects Cys and Met.
"Odorless" Cleavage Cocktail (Reagent B): [23]
-
TFA (88%): Strong acid.
-
Phenol (5%): Scavenger.
-
Water (5%): Scavenger.
-
Triisopropylsilane (TIS) (2%): An effective scavenger for trityl-based protecting groups, replacing the malodorous thiols.
Cleavage Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours. Peptides with multiple Arg residues may require longer cleavage times.[23]
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum.
Analysis and Quality Control
Rigorous analysis is essential to confirm the identity and purity of the final peptide.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity and for purification.[24]
-
Setup: A C18 column is typically used with a gradient of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Interpretation: The crude peptide is dissolved in a minimal amount of Solvent A and injected. The chromatogram will show a major peak for the desired full-length product and smaller peaks for impurities. Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling. These typically elute earlier than the main product.
-
Truncated Sequences: Peptides resulting from incomplete synthesis.
-
Products of Side Reactions: e.g., alkylated Trp or incompletely deprotected residues, which may elute later.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) is most common for peptides.
-
Interpretation: The mass spectrum should show a major peak corresponding to the calculated mass of the desired peptide. The presence of significant peaks corresponding to the mass of deletion sequences confirms incomplete coupling steps.
-
The "Proline Effect": During tandem MS (MS/MS) for sequencing, peptide bonds N-terminal to a proline residue are particularly prone to fragmentation.[25] This results in a dominant y-ion or b-ion series originating from that cleavage site, which can be a useful diagnostic feature but can also suppress other fragmentation data needed for full sequencing.[26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For detailed structural characterization, 2D NMR techniques are invaluable.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing crucial information for determining the 3D structure and confirming the cis or trans conformation of proline amide bonds.[27]
Figure 2: Relationship between proline, its mimetics, and their impact on peptide properties.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Final Yield / Major Deletion Sequence Detected by MS | Incomplete Coupling: Steric hindrance of the proline mimetic or the preceding residue prevented complete reaction. | 1. Switch to a more potent coupling reagent: If using DIC/Oxyma or PyBOP, switch to HCTU, HATU, or COMU.[12] 2. Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[11] 3. Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight for extremely difficult couplings. 4. Increase Concentration: Use a higher concentration of reagents (e.g., 0.5 M) to drive the reaction kinetics.[11] |
| Synthesis Fails Completely (No Elongation) | On-Resin Aggregation: The growing peptide chain has folded back on itself, blocking the N-terminus. This is common in hydrophobic sequences. | 1. Incorporate Pseudoprolines: Redesign the synthesis to include pseudoproline dipeptides every 5-6 residues.[28] 2. Change Solvent: Switch the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[29] 3. Use Low-Load Resin: A lower substitution resin increases the distance between peptide chains, reducing intermolecular aggregation. |
| Side Product Detected with +Trityl (+242 Da) or +tBu (+56 Da) Mass | Incomplete Deprotection: Steric hindrance from a nearby bulky proline mimetic may have prevented complete removal of a side-chain protecting group (e.g., Trt on Cys/His, tBu on Asp/Glu/Ser) during the final TFA cleavage. | 1. Extend Cleavage Time: Increase the TFA cleavage duration to 4-6 hours. For very long peptides or those with multiple Arg(Pbf) groups, even longer times may be needed.[30] 2. Repeat Cleavage: Precipitate the partially deprotected peptide with ether, dry it, and subject it to a second, fresh cleavage cocktail treatment.[30] 3. Optimize Scavengers: Ensure the correct scavengers are being used for the protecting groups present (e.g., TIS for Trt groups). |
| Dark Yellow/Orange Resin After Coupling | Incomplete Fmoc-Deprotection: Residual piperidine was not fully washed away, causing premature deprotection of the newly coupled Fmoc-amino acid and side reactions. | 1. Improve Washing Protocol: Increase the number and volume of DMF washes after the piperidine deprotection step. Ensure no beads are stuck to the vessel walls.[31] |
Conclusion
The incorporation of proline mimetics is an indispensable tool in modern peptide science. While their synthesis presents challenges, primarily due to steric hindrance and the potential for aggregation, these can be reliably overcome through a rational approach to the synthetic design. The selection of potent coupling reagents, strategic use of structure-disrupting elements like pseudoprolines, optimization of reaction conditions, and rigorous analytical oversight are the cornerstones of success. By understanding the underlying chemical principles and employing the detailed protocols outlined in this guide, researchers can confidently access a vast chemical space of conformationally defined peptides for the development of next-generation therapeutics and chemical biology probes.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. [Link]
-
Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4869. [Link]
-
Chantell, C., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 388-93. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 154-161. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Sam-Soon, N., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(13), 5011-5024. [Link]
-
Loo, R. R. O., et al. (2005). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 16(8), 1248-1258. [Link]
-
Isidro-Llobet, A., et al. (2015). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 21(3), 168-174. [Link]
-
Smith, L. L., et al. (2006). Investigation of gas phase ion structure for proline-containing b2 ion. Journal of the American Society for Mass Spectrometry, 17(1), 20-28. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent K. [Link]
-
Del Borgo, M. P., & Gellman, S. H. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5692-5695. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Hart, S. A., et al. (2000). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. Journal of the American Chemical Society, 122(28), 6774-6781. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Zhao, Z., & Li, X. (2008). LC-MS/MS spectrum of a peptide fragment originating from proline. ResearchGate. [Link]
-
Chrisman, P. A., & McLuckey, S. A. (2018). Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins. Journal of the American Society for Mass Spectrometry, 29(4), 747-756. [Link]
-
Hart, K. M. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Pignataro, L., et al. (2017). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. European Journal of Organic Chemistry, 2017(42), 6299-6306. [Link]
-
Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. CHIMIA International Journal for Chemistry, 71(5), 258-269. [Link]
-
Kapp, E. A., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(9), 1963-1971. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-44. [Link]
-
Halab, L., & Lubell, W. D. (2001). Synthesis of [c]-fused bicyclic proline analogues. Journal of Peptide Science, 7(2), 92-106. [Link]
-
Stathopoulos, P., et al. (2018). A side-reaction in the SPPS of Trp-containing peptides. Tetrahedron Letters, 59(35), 3433-3436. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Wöhr, T., & Mutter, M. (1995). Pseudoprolines in peptide synthesis: A new tool for preventing peptide aggregation. Tetrahedron Letters, 36(22), 3847-3848. [Link]
-
Potenti, S., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 7946-7954. [Link]
-
Tam, A., et al. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. Angewandte Chemie International Edition, 58(34), 11696-11701. [Link]
- Larsen, B. D., & Nielsen, T. E. (2015). Cleavage of synthetic peptides.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Holmgren, S. K., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Peptide Science, 108(2), e22915. [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
Hood, C. A., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]
-
Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(65), 34543-34558. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Sohma, Y., et al. (2017). Peptide self-cleavage at canaline residue: application to a solubilizing tag system for native chemical ligation. Chemical Science, 8(3), 2201-2207. [Link]
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. chem.uci.edu [chem.uci.edu]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. air.unimi.it [air.unimi.it]
- 21. researchgate.net [researchgate.net]
- 22. peptide.com [peptide.com]
- 23. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 24. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 29. biotage.com [biotage.com]
- 30. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 31. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Common side products in the synthesis of octahydropyrrolopyrazine derivatives and their removal
Welcome to the technical support center for the synthesis of octahydropyrrolopyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in mechanistic principles and supported by authoritative references.
I. Understanding the Core Synthesis and Potential Pitfalls
The octahydropyrrolo[1,2-a]pyrazine core is a key structural motif in numerous biologically active compounds. Its synthesis typically involves the formation of a bicyclic system through intramolecular cyclization reactions. The two most prevalent strategies are the Pictet-Spengler reaction and intramolecular reductive amination . While powerful, these methods are not without their challenges, often leading to a mixture of products that can complicate purification and downstream applications.
This guide will focus on identifying, understanding, and resolving the common side product issues associated with these synthetic routes.
II. Troubleshooting Guide: Common Side Products and Their Removal
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Diastereomeric Mixtures
Question: My reaction has produced a mixture of diastereomers of the desired octahydropyrrolopyrazine derivative. How can I separate them, and how can I improve the diastereoselectivity of my reaction?
Answer:
The formation of diastereomers is a common challenge when creating chiral centers during the cyclization step. The relative stereochemistry of the substituents on the newly formed ring is often influenced by the reaction conditions and the nature of the starting materials.
Causality of Diastereomer Formation:
During the intramolecular cyclization, the transition state geometry dictates the facial selectivity of the bond formation. Factors such as steric hindrance from existing substituents and the choice of catalyst or reducing agent can influence which diastereomer is favored. For instance, in a Pictet-Spengler reaction, the approach of the nucleophilic pyrrole ring to the electrophilic iminium ion can occur from two different faces, leading to two diastereomers.[1][2]
Removal and Purification Strategy:
-
Column Chromatography: This is the most common method for separating diastereomers. Due to their different spatial arrangements, diastereomers often have slightly different polarities, allowing for separation on a silica gel or alumina column.
-
Protocol: Flash Column Chromatography for Diastereomer Separation
-
Solvent System Selection: Begin by performing thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to identify a system that provides good separation between the diastereomeric spots.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Run the column with the selected solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify and combine those containing the pure diastereomers.
-
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a chiral or achiral column can provide higher resolution.
Improving Diastereoselectivity:
-
Chiral Catalysts: In asymmetric Pictet-Spengler reactions, the use of chiral Brønsted or Lewis acids can induce facial selectivity, leading to the preferential formation of one diastereomer.[1]
-
Temperature Control: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Steric Directing Groups: The presence of bulky protecting groups or substituents on the starting material can sterically hinder one face of the molecule, directing the cyclization to occur from the less hindered face.
FAQ 2: Over-Alkylation and N-Oxide Formation in Reductive Amination
Question: I am using an intramolecular reductive amination approach and observing side products with higher molecular weights than my target compound. What are these, and how can I prevent their formation?
Answer:
In intramolecular reductive amination, the primary amine of the starting material is intended to react with a tethered aldehyde or ketone to form a cyclic imine, which is then reduced. However, intermolecular reactions can compete with the desired intramolecular cyclization, leading to unwanted side products.
Common Side Products and Their Formation:
-
Dimeric and Oligomeric Byproducts: If the rate of intermolecular reaction is competitive with the intramolecular cyclization, two or more molecules of the starting material can react with each other, leading to dimers and higher-order oligomers. This is particularly prevalent at high concentrations.
-
N-Oxides: If the reaction is exposed to oxidizing conditions or if certain reagents are used, the tertiary amine of the product can be oxidized to the corresponding N-oxide.[3]
Prevention and Removal Strategies:
-
High Dilution: To favor the intramolecular reaction, it is crucial to perform the reaction under high dilution conditions. This decreases the probability of intermolecular collisions.
-
Experimental Tip: Use a syringe pump to slowly add the starting material to a large volume of solvent containing the reducing agent. This maintains a low concentration of the starting material throughout the reaction.
-
-
Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are generally effective at reducing the intermediate iminium ion without causing over-reduction or other side reactions.
-
Inert Atmosphere: To prevent the formation of N-oxides, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Removal of Side Products:
-
Column Chromatography: Dimeric and oligomeric byproducts will have significantly different polarities and molecular weights compared to the desired monomeric product, making them readily separable by column chromatography.
-
Acid-Base Extraction: N-oxides are more polar and have a different basicity compared to the parent amine. An acid-base extraction workup can sometimes be used to separate them.
FAQ 3: Incomplete Cyclization and Starting Material Recovery
Question: My reaction is sluggish, and I am recovering a significant amount of unreacted starting material or a stable intermediate. How can I drive the reaction to completion?
Answer:
Incomplete cyclization can be a frustrating issue, often pointing to problems with reaction kinetics or thermodynamics.
Potential Causes for Incomplete Reaction:
-
Insufficient Activation: In the Pictet-Spengler reaction, the carbonyl group needs to be sufficiently activated, and the aromatic ring must be electron-rich enough to act as a nucleophile.[2]
-
Stable Intermediates: The intermediate imine or iminium ion may be too stable or sterically hindered to undergo cyclization efficiently.
-
Reversibility: The initial condensation step to form the imine is often reversible.[4]
Troubleshooting and Optimization:
-
Catalyst Choice and Loading: For Pictet-Spengler reactions, ensure you are using an appropriate acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) at a suitable concentration. In some cases, switching to a stronger Lewis acid may be beneficial.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. However, be mindful that higher temperatures can also lead to the formation of degradation products.
-
Water Removal: The formation of the imine intermediate generates water. Removing this water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the formation of the imine and subsequent cyclization.[4]
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting workflow for incomplete cyclization.
FAQ 4: Side Products from Protecting Groups
Question: I am using a benzyl protecting group on one of the nitrogen atoms, and I'm seeing unexpected side products during the deprotection step. What are these and how can I avoid them?
Answer:
Benzyl (Bn) groups are common protecting groups for amines, but their removal, typically by catalytic hydrogenation, can sometimes lead to side reactions.
Common Side Products from Debenzylation:
-
Incomplete Debenzylation: The debenzylation reaction may not go to completion, leaving a mixture of the starting material and the deprotected product.
-
Ring Hydrogenation: If the reaction conditions are too harsh (high pressure of hydrogen, prolonged reaction time, or a very active catalyst), other reducible functional groups in the molecule, including aromatic rings, may be reduced.
-
Catalyst Poisoning: If the starting material or solvent contains impurities (e.g., sulfur compounds), the palladium catalyst can be poisoned, leading to a stalled reaction.
Optimizing the Debenzylation Protocol:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a standard catalyst. For more sensitive substrates, Pearlman's catalyst (Pd(OH)₂/C) can be a milder alternative.
-
Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be a milder and more controlled method.
-
Solvent and Additives: The choice of solvent can influence the reaction rate. Alcohols like methanol or ethanol are commonly used. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the debenzylation of N-benzyl groups.
-
Protocol: Catalytic Transfer Hydrogenation for N-Debenzylation
-
Setup: In a round-bottom flask, dissolve the N-benzylated octahydropyrrolopyrazine derivative in methanol.
-
Catalyst Addition: Add 10 mol% of 10% Pd/C to the solution.
-
Hydrogen Donor: Add 5-10 equivalents of ammonium formate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or crystallization.
-
-
Data Summary Table for Debenzylation Methods:
| Method | Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1-50 atm) | RT to 50 °C, MeOH or EtOH | Clean, high yielding | Requires specialized equipment for H₂ gas, potential for over-reduction |
| Transfer Hydrogenation | 10% Pd/C or Pd(OH)₂/C | Ammonium formate, cyclohexene | Reflux in MeOH or EtOH | Milder, does not require H₂ gas cylinder | May be slower, requires removal of the hydrogen donor byproduct |
III. Visualization of Synthetic Pathways and Side Reactions
To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.
Pictet-Spengler Reaction Pathway:
Caption: Pictet-Spengler reaction pathway and diastereomer formation.
Intramolecular Reductive Amination Pathway:
Caption: Intramolecular reductive amination and common side products.
IV. References
-
Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995 , 95 (6), 1797-1842. [Link]
-
Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroisoquinolines. Tetrahedron1996 , 52 (48), 15031-15070. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849-3862. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
-
Al-Qahtani, M. H. Amine N-oxides: A review of their synthesis and applications. J. Saudi Chem. Soc.2019 , 23 (7), 847-865. [Link]
-
Stork, G.; Dowd, S. R. A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the N,N-Dimethylhydrazones. J. Am. Chem. Soc.1963 , 85 (14), 2178-2180. [Link]
-
Maryanoff, B. E.; Zhang, H.-C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, C. A. The Pictet-Spengler Reaction of N-Aryl-β-arylethylamines. Chem. Rev.2004 , 104 (3), 1431-1628. [Link]
Sources
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. (R)-octahydropyrrolo[1,2-a]pyrazine 95% | CAS: 96193-27-0 | AChemBlock [achemblock.com]
Technical Support Center: IAP Antagonist Optimization
Topic: Overcoming Poor Cell Permeability of IAP Antagonists (SMAC Mimetics)
Status: Operational | Lead Scientist: Dr. A. V. Thorne | Version: 2.4
Welcome to the IAP Antagonist Optimization Hub
Mission: You are likely here because your SMAC mimetic shows nanomolar affinity in cell-free binding assays (fluorescence polarization) but fails to induce apoptosis in whole-cell assays (micromolar IC50). This discrepancy is the hallmark of the "Permeability Paradox" inherent to this drug class.
This guide addresses the physicochemical barriers facing Inhibitor of Apoptosis Protein (IAP) antagonists—specifically the trade-off between bivalency (potency) and molecular weight (permeability)—and provides actionable chemical and formulation strategies to overcome them.
Module 1: Diagnostic Hub (The "Why")
Q: Why is there a disconnect between my biochemical and cellular potency?
A: This is almost invariably due to the "Cellular Shift," a phenomenon where the compound cannot cross the plasma membrane efficiently or is actively pumped out before engaging the target (XIAP, cIAP1/2).
Most potent IAP antagonists are peptidomimetics derived from the SMAC N-terminal AVPI motif. To achieve high potency, researchers often dimerize these motifs (Bivalent SMAC mimetics), which violates Lipinski’s Rule of 5:
-
Molecular Weight: Often >1000 Da (Limit is 500).
-
H-Bond Donors: High peptide character leads to excessive polarity.
-
Efflux Liability: These structures are frequent substrates for P-glycoprotein (P-gp/MDR1).
Visualizing the Barrier
The following diagram illustrates the critical failure points in the IAP antagonist workflow.
Figure 1: The Permeability Barrier. High molecular weight prevents passive diffusion, while P-gp pumps out successful entrants, preventing target engagement.
Module 2: Chemical Optimization (The "Fix" - Molecular)
Q: How do I modify my lead compound to improve permeability without losing potency?
A: You must reduce the "peptidic nature" of the molecule. The goal is to shield polar groups that interact with water (desolvation penalty) and reduce rotatable bonds.
Strategy 1: N-Methylation (The "Cyclosporin Effect")
Replacing amide protons (-NH) with methyl groups (-N-CH3) removes Hydrogen Bond Donors (HBD).
-
Mechanism: Prevents H-bonding with water, making the molecule more lipophilic.
-
Risk: Can cause steric clash with the IAP binding pocket.
-
Action: Perform an "N-methyl scan" on non-critical backbone amides.
Strategy 2: Bioisosteres (Ester/Thioamide Switch)
Replacing the amide bond (-CONH-) with an ester (-COO-) or thioamide (-CSNH-).
-
Benefit: Esters remove the H-donor entirely. Thioamides alter the electronic properties, often improving membrane transit.
Strategy 3: Macrocyclization
Constraining the peptide into a ring (e.g., SM-122).
-
Benefit: Reduces the entropic cost of binding and hides polar groups internally (intramolecular H-bonds), mimicking a "chameleon" effect where the molecule is hydrophobic in the membrane but polar in the cytosol.
Optimization Decision Matrix
| Feature Causing Poor Permeability | Recommended Chemical Modification | Expected Outcome |
| High H-Bond Donor Count (>5) | N-Methylation of backbone amides | Reduced polarity; improved passive diffusion. |
| High Rotatable Bonds | Macrocyclization (Link N-terminus to Side chain) | Rigid structure; improved permeability & metabolic stability. |
| P-gp Efflux Susceptibility | Backbone Modification (Ester/Thioamide) | Reduced recognition by efflux transporters. |
| Bivalent Size (>1000 Da) | Click-Chemistry Linkers | Use rigid, linear linkers (e.g., alkynes) to reduce hydrodynamic radius. |
Module 3: Formulation & Prodrugs (The "Fix" - External)
Q: My compound is chemically optimized but still impermeable. What now?
A: If the molecule cannot be altered further without losing potency, you must alter how it is presented to the cell.
1. The Prodrug Strategy
Mask the polar functionalities with lipophilic groups that are cleaved intracellularly.
-
Technique: Esterification of carboxylic acids or phosphorylation of alcohols.
-
Advanced Technique: Cathepsin-B Cleavable Linkers. Conjugate your SMAC mimetic to a lipophilic tail or a carrier using a valine-citrulline (Val-Cit) linker.
2. Liposomal Delivery (Aposomes)
Encapsulate the hydrophobic/bivalent SMAC mimetic in PEGylated liposomes.
-
Benefit: Bypasses P-gp efflux entirely.
-
Reference Protocol: See Kim et al. for "Aposome" generation using SMAC-Doxorubicin conjugates [1].[7]
Module 4: Validation Protocols (The "Verification")
Protocol A: Intracellular Concentration Assay (LC-MS/MS)
Do not rely on IC50 alone. You must prove the drug is getting inside.
Objective: Quantify the exact amount of drug reaching the cytosol, distinguishing between binding failure and entry failure.
-
Seeding: Seed MDA-MB-231 cells (or relevant line) at
cells/well in 6-well plates. -
Incubation: Treat with compound (1
M) for 2–4 hours .-
Note: Timepoint must be before apoptosis onset (usually <6h) to maintain membrane integrity.
-
-
Washing (CRITICAL):
-
Aspirate media.
-
Wash 3x with ice-cold PBS .
-
Why? Cold temperature stops active transport/efflux during the wash. Extensive washing removes drug stuck to the outside of the membrane (non-specific binding).
-
-
Lysis: Add 200
L of chilled Methanol:Water (80:20). Scrape cells. -
Quantification: Centrifuge to remove debris. Analyze supernatant via LC-MS/MS against a standard curve.
-
Normalization: Normalize drug amount to total cellular protein content (BCA assay).
Protocol B: Optimized PAMPA for Peptidomimetics
Standard PAMPA often fails for hydrophobic SMAC mimetics due to membrane retention.
-
Membrane: Use PVDF filters coated with 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.
-
Avoid: Standard hexadecane (poor mimic for peptide transport).
-
-
Sink Condition: The acceptor well must contain a "sink" to drive equilibrium.
-
Add: 5% BSA or surfactant (e.g., 0.5% Tween-20) to the acceptor buffer.
-
Reasoning: SMAC mimetics are sticky. Without a sink, they saturate the membrane and appear impermeable.
-
Troubleshooting Flowchart
Figure 2: Decision tree for selecting the correct optimization strategy based on efflux liability.
References
-
Kim, J. S., et al. (2025). Cancer-Specific and Pro-Apoptotic PEGylated Liposomes Containing SMAC-Mimetic Doxorubicin Prodrug for Safe High-Dose Delivery in Pancreatic Cancer.[7] Advanced Healthcare Materials. Link
-
Sun, H., et al. (2007). Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP.[1] Journal of the American Chemical Society.[8] Link
-
Dougherty, P. G., et al. (2019). Permeability of Macrocyclic Peptides: The Road to Drugging the Undruggable. Journal of Medicinal Chemistry. Link
-
Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer.[4][9][10][11][12][13] Nature Reviews Drug Discovery. Link
-
Bai, L., et al. (2014). BM-1197: A Novel and Specific Smac Mimetic with Potent Antitumor Activity in Human Acute Myeloid Leukemia Cells. PLOS ONE. Link
Sources
- 1. Design, Synthesis and Characterization of A Potent, Non-Peptide, Cell-Permeable, Bivalent Smac Mimetic that Concurrently Targets both the BIR2 and BIR3 Domains in XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stimulus-responsive self-assembled prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer-Specific and Pro-Apoptotic PEGylated Liposomes Containing SMAC-Mimetic Doxorubicin Prodrug for Safe High-Dose Delivery in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 10. Clinically relevant SMAC mimetics do not enhance human T cell proliferation or cytokine production | bioRxiv [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride
Welcome to the technical support center for the synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral intermediate. Here, we address common challenges encountered during synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction
(S)-Octahydropyrrolo[1,2-a]pyrazine is a bicyclic diamine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its rigid, chiral structure is key to the efficacy of several developmental drugs. However, transitioning its synthesis from the laboratory bench to a larger scale introduces a unique set of challenges. This guide provides practical, experience-driven solutions to these hurdles, ensuring a robust and reproducible manufacturing process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Synthesis and Stereochemical Integrity
Question 1: We are observing a loss of enantiomeric purity during the synthesis. What are the likely causes and how can we mitigate this?
Answer: The primary culprit for the loss of enantiomeric purity is often epimerization at the chiral center (the bridgehead carbon, 8a). This is particularly prevalent during the cyclization step, especially under harsh reaction conditions.
-
Causality: The hydrogen atom at the chiral center is susceptible to abstraction, leading to a planar intermediate that can be reprotonated from either face, resulting in racemization. Basic conditions or elevated temperatures can exacerbate this issue.
-
Troubleshooting:
-
Reaction Conditions: Employ milder reaction conditions during cyclization. If using a base, opt for a non-nucleophilic, sterically hindered base and maintain the lowest possible reaction temperature.
-
Protecting Groups: Ensure that the protecting groups used on the nitrogen atoms are stable under the reaction conditions and do not promote epimerization.
-
Step-wise Approach: Consider a step-wise approach where the chiral center is not adjacent to a reactive site during a particularly harsh step. For instance, cyclization via reductive amination can sometimes offer better stereocontrol than condensation reactions followed by reduction.
-
Analytical Monitoring: Regularly monitor the enantiomeric excess (ee) at each stage of the synthesis using chiral HPLC or SFC to pinpoint the exact step where epimerization occurs.
-
Question 2: What is the most scalable synthetic route for (S)-Octahydropyrrolo[1,2-a]pyrazine?
Answer: A common and scalable approach starts from the readily available and optically pure L-proline. This route generally involves the formation of a prolinamide, followed by reduction and cyclization.
Experimental Workflow: Synthesis from L-Proline
Caption: Scalable synthetic route from L-Proline.
Reagent Handling and Reaction Control
Question 3: We are using a borane reagent for the amide reduction, and are concerned about safety and work-up on a larger scale. What are the best practices?
Answer: Borane reagents like borane-tetrahydrofuran complex (BH3-THF) are excellent for reducing amides but require careful handling, especially at scale.
-
Safety Precautions:
-
Borane reagents are pyrophoric and react violently with water. All operations must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.
-
Specialized charging equipment, such as pressure-equalizing dropping funnels or cannula transfer techniques, should be used for large-scale additions.
-
Ensure adequate cooling capacity to manage the exothermic nature of the reaction and the quenching process.
-
-
Work-up Procedure:
-
Quenching: The reaction is typically quenched by the slow, controlled addition of methanol at low temperature (e.g., 0 °C). This converts excess borane to trimethyl borate.
-
Boron Removal: The resulting boric acid and its esters can sometimes complicate product isolation. An acidic workup (e.g., with HCl) followed by extraction is common. The initial product of amide reduction with borane is an amine-borane complex, which needs to be hydrolyzed to release the free amine.[1]
-
Solvent Selection: Post-reaction, a solvent swap to a suitable extraction solvent like dichloromethane or methyl tert-butyl ether (MTBE) is often necessary.
-
| Reagent | Key Scale-up Considerations |
| BH3-THF | Pyrophoric, moisture-sensitive, exothermic quench. Requires inert atmosphere and careful temperature control. |
| Sodium Borohydride/Lewis Acid | A potentially safer alternative, though may require harsher conditions. The combination can generate diborane in situ. |
| Lithium Aluminum Hydride (LAH) | Highly reactive and pyrophoric. Generally less favored for large-scale operations due to safety concerns and challenging work-up. |
Purification and Impurity Profile
Question 4: What are the common impurities we should expect, and what is the best purification strategy for the free base?
Answer: Common impurities include diastereomers (if epimerization occurs), unreacted starting materials, and byproducts from side reactions. A particularly common impurity is the corresponding N-oxide, formed by oxidation of the tertiary amines.[2]
-
Impurity Profile:
-
(R)-Octahydropyrrolo[1,2-a]pyrazine: The diastereomer is the most critical impurity to control.
-
N-oxide: The tertiary amine nitrogens are susceptible to oxidation. This can occur during the reaction, work-up, or storage if exposed to oxidizing agents or air over prolonged periods.
-
Partially reduced intermediates: Incomplete reduction of the prolinamide can lead to amino alcohol impurities.
-
-
Purification Strategy:
-
Distillation: The free base is a liquid and can be purified by fractional distillation under reduced pressure. This is often the most scalable and economical method.
-
Crystallization of a Salt: If distillation is not effective, forming a salt with a suitable acid (e.g., oxalic acid or tartaric acid) can allow for purification by crystallization, followed by liberation of the free base.
-
Chromatography: While effective at the lab scale, column chromatography is generally not ideal for large-scale production due to cost and solvent usage. It may be used for very high-purity requirements or to remove specific, hard-to-separate impurities.
-
Troubleshooting Impurity Removal
Caption: Decision tree for purification strategy.
Dihydrochloride Salt Formation and Handling
Question 5: Our final dihydrochloride salt is difficult to handle and appears to be very hygroscopic. How can we improve its physical properties?
Answer: The hygroscopicity of amine hydrochlorides is a well-known challenge.[3] The physical form and stability of the final product are highly dependent on the crystallization process and subsequent handling.
-
Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A common method is to dissolve the free base in a solvent like isopropanol (IPA) or ethanol and then add a solution of HCl in the same solvent, or bubble HCl gas through the solution. The ideal solvent system will provide good solubility for the free base and poor solubility for the dihydrochloride salt, leading to a high yield of crystalline material.
-
Control of Supersaturation: Slow addition of the HCl solution and controlled cooling will promote the growth of larger, more well-defined crystals, which are generally less hygroscopic and easier to filter and dry than fine, amorphous powders.
-
Anti-solvent Addition: In some cases, the addition of an anti-solvent (e.g., MTBE or heptane) can improve the yield and crystallinity of the product. This should be done slowly to avoid crashing out amorphous material.
-
-
Drying and Handling:
-
Drying: The isolated salt should be dried under vacuum at a moderately elevated temperature (e.g., 40-50 °C) to remove residual solvents and adsorbed water. The drying process should be monitored for completeness.
-
Packaging and Storage: The final product should be packaged in a moisture-proof container (e.g., a sealed foil bag with a desiccant) and stored in a controlled, low-humidity environment.[4]
-
| Parameter | Recommendation for Improved Physical Form |
| Crystallization Solvent | Isopropanol, Ethanol |
| HCl Source | HCl gas or concentrated solution in a suitable solvent (e.g., IPA) |
| Temperature Control | Slow cooling profile to promote crystal growth |
| Agitation | Controlled agitation to prevent agglomeration and promote uniform crystal size |
| Drying Conditions | Vacuum drying at 40-50 °C |
| Storage | Low humidity, sealed containers with desiccant |
Detailed Experimental Protocol: Dihydrochloride Salt Formation
This protocol provides a general guideline for the crystallization of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride on a larger scale.
-
Preparation: Charge a suitable reactor with the purified (S)-Octahydropyrrolo[1,2-a]pyrazine free base and a suitable solvent (e.g., isopropanol, 5-10 volumes).
-
HCl Addition: Cool the solution to 0-5 °C. Slowly add a solution of hydrogen chloride in isopropanol (typically 2.1-2.2 equivalents) while maintaining the temperature below 10 °C. The product will begin to crystallize.
-
Crystallization: After the addition is complete, slowly warm the slurry to room temperature and stir for several hours to allow for complete crystallization.
-
Isolation: Filter the solid product and wash the filter cake with cold isopropanol.
-
Drying: Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.
-
Packaging: Immediately package the dry product in a sealed, moisture-proof container.
Analytical Methods for Quality Control
-
Chiral Purity: The enantiomeric excess should be determined using a validated chiral HPLC or SFC method. This is a critical quality attribute for the final product.[5]
-
Chemical Purity: Purity is typically assessed by GC-FID for the free base or HPLC-UV for the dihydrochloride salt.
-
Identity: The structure should be confirmed by NMR (¹H and ¹³C) and Mass Spectrometry.
-
Residual Solvents: Assessed by headspace GC.
-
Water Content: Determined by Karl Fischer titration, which is especially important given the hygroscopic nature of the product.
References
- Nishiwaki, N., Hirao, S., Sawayama, J., Saigo, K., & Kobiro, K. (2011). Bicyclization involving pseudo-intramolecular imination with diamines.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design - The University of Liverpool Repository. (n.d.). Retrieved January 26, 2024, from [Link]
-
Deshpande, G. R. (2013). What are recommended packaging conditions for highly hygroscopic APIs?. ResearchGate. [Link]
-
Amine synthesis by amide reduction - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2024, from [Link]
- Mollica, A., et al. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 17(5), 6096-6134.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1645-1655.
- Dawidowski, M., et al. (2014). Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy. Molecules, 19(10), 15955-15975.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023).
- ANALYTICAL CHIRAL SEPARATION METHODS. (1997). Pure and Applied Chemistry, 69(7), 1489-1494.
- Bicyclic Conformationally Restricted Diamines. (2011). Current Organic Chemistry, 15(18), 3288-3306.
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. (2023). KAUST Repository. [Link]
- Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. (2014). Journal of the American Chemical Society, 136(33), 11614-11617.
- A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (2024).
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). Molecules, 26(11), 3326.
- Proline Derivatives in Organic Synthesis. (2007). Synfacts, 2007(3), 0225-0225.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics, 15(1), 189.
- Reduction of amides by boranes. (2010). Tetrahedron, 66(1), 1-19.
- Epimerisation in Peptide Synthesis. (2022). International Journal of Molecular Sciences, 23(19), 11698.
- Process for drying hygroscopic materials. (1976).
- Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limit
- Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2016). The Journal of Organic Chemistry, 81(9), 3619-3628.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(9), 1935.
- Chiral Separation Principles. (1997).
-
6 - Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2024, from [Link]
- Continuous flow synthesis of amine oxides by oxidation of tertiary amines. (2020). Reaction Chemistry & Engineering, 5(5), 947-954.
- Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. (2010). Organic Letters, 12(16), 3642-3645.
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies. [Link]
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). Journal of Medicinal Chemistry.
-
Borane & Borane Complexes. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Chiral Amine Synthesis - Strategies, Examples, and Limitations. (2004).
- The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. (2013). Journal of Medicinal Chemistry, 56(17), 6947-6957.
-
API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. (2026). Pilotech. [Link]
-
N-oxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
-
51 Industrial Crystallization. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
- Bicyclization involving pseudo-intramolecular imination with diamines. (2011).
- CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (2011). John Wiley & Sons, Inc.
- Synthesis of new perhydropyrrolo[1,2-a]pyrazine derivatives and their evaluation in animal models of epilepsy. (2014). Molecules, 19(10), 15955-15975.
-
The synthesis of pyrrolo [1,2-a] pyrazine derivatives from... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
-
AMINE OXIDE. (n.d.). atamankimya.com. Retrieved January 26, 2024, from [Link]
- Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2016). The Journal of Organic Chemistry, 81(9), 3619-3628.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society, 135(28), 10326-10339.
- Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. (2020). The Journal of Organic Chemistry, 85(15), 9897-9905.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(1), 3-23.
- Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020). Organic Process Research & Development, 25(1), 1-21.
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). OnDrugDelivery. [Link]
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(21), 13284-13331.
- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3508.
- Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry, 24(9), 3781-3784.
Sources
Technical Support Center: Resolving Enantiomers of Octahydropyrrolopyrazine Derivatives
Welcome to the Technical Support Center for the enantiomeric resolution of octahydropyrrolopyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the separation of these critical chiral building blocks. The octahydropyrrolo[1,2-a]pyrazine scaffold is a key structural motif in numerous pharmacologically active agents, and obtaining enantiomerically pure compounds is often essential for therapeutic efficacy and safety.
This document provides in-depth, field-proven insights into the most common and effective resolution strategies: direct separation by chiral High-Performance Liquid Chromatography (HPLC), classical resolution via diastereomeric salt crystallization, and kinetic resolution using enzymatic catalysts. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer detailed troubleshooting for the challenges you may encounter.
Decision Pathway for Enantiomer Resolution
Choosing the right resolution strategy depends on several factors, including the scale of the separation, available equipment, and the downstream application. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting an enantiomeric resolution method.
Section 1: Chiral HPLC Method Development & Troubleshooting
Direct separation on a chiral stationary phase (CSP) is the most common method for analytical-scale enantiomeric purity determination and is also applicable for semi-preparative to preparative separations.[1] The key to success lies in the systematic screening of columns and mobile phases.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: Where do I start with column selection for an octahydropyrrolopyrazine derivative?
A1: For basic, nitrogen-containing heterocycles like the octahydropyrrolopyrazine core, polysaccharide-based CSPs are the most versatile and successful.[2] Your primary screening should focus on columns with the following chiral selectors:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD, CHIRALPAK® IA)
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD, CHIRALPAK® IB)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC)
Immobilized versions of these phases (e.g., IA, IB, IC) offer greater solvent compatibility, allowing for a wider range of mobile phase screening options.[2]
Q2: What mobile phase systems should I screen first?
A2: A three-pronged screening approach covering Normal Phase (NP), Polar Organic Mode (POM), and Reversed-Phase (RP) is highly recommended. Since octahydropyrrolopyrazines are basic, the addition of a basic modifier in NP and POM is critical to prevent peak tailing.
| Mode | Typical Mobile Phase Composition | Rationale & Key Insights |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) or Ethanol (EtOH) + 0.1% Diethylamine (DEA) | This is often the most successful starting point for chiral amines. The basic additive (DEA) is crucial; it competes with the analyte for acidic sites on the silica surface, dramatically improving peak shape.[3] Vary the alcohol content (e.g., 10%, 20%, 30%) to modulate retention. |
| Polar Organic (POM) | Acetonitrile / Methanol + 0.1% DEA | Useful for compounds with poor solubility in hexane. This mode can offer different selectivity compared to NP. The mobile phases are also well-suited for LC-MS applications. |
| Reversed-Phase (RP) | Acetonitrile or Methanol / Water with Buffer (e.g., 20 mM Ammonium Bicarbonate, pH 9) | While often providing lower selectivity for these compounds, RP should not be overlooked. A buffered mobile phase is essential to control the ionization state of the basic analyte and ensure reproducible retention. |
Q3: My peaks are tailing badly, even with a basic additive. What should I do?
A3: This is a common issue with basic analytes. Here is a troubleshooting hierarchy:
-
Increase Additive Concentration: Cautiously increase the DEA concentration to 0.2% or even 0.3%.
-
Switch the Additive: Try a different basic modifier like triethylamine (TEA) or butylamine.
-
Check for Column Contamination: The column may have been previously used with acidic additives, which can be difficult to remove. Dedicate columns for basic analytes or employ a rigorous washing procedure.
-
Consider Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting a sample dissolved in a strong, non-polar solvent while using a polar mobile phase can cause peak distortion.
Troubleshooting Guide: Chiral HPLC
| Problem | Probable Cause(s) | Suggested Solutions & Explanations |
| No Separation | 1. Inappropriate CSP/Mobile Phase combination. 2. Co-elution of enantiomers. | 1. Systematically screen: Test at least 3-4 different polysaccharide CSPs with NP, POM, and RP mobile phases. 2. Optimize mobile phase: If a hint of separation is seen, finely adjust the alcohol percentage in NP or the organic/aqueous ratio in RP. 3. Change temperature: Decreasing column temperature often increases enantioselectivity, but this is not universal. Test at 15°C, 25°C, and 40°C. |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with silica support. 2. Analyte overload. 3. Mismatched sample solvent. | 1. Use/optimize basic additive: Ensure 0.1% DEA (or other amine) is in your NP/POM mobile phase. 2. Reduce sample concentration: Inject a 10-fold dilution to check for mass overload effects. 3. Match sample solvent: Dissolve the sample in the initial mobile phase whenever possible. |
| Poor Resolution (Rs < 1.5) | 1. Sub-optimal selectivity (α). 2. Poor efficiency (N). | 1. Selectivity: Screen different mobile phase modifiers (e.g., switch IPA for EtOH in NP). Small changes can have a large impact on α. 2. Efficiency: Lower the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Ensure the system is well-plumbed with minimal dead volume. |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Mobile phase composition drift. 3. Temperature fluctuations. | 1. Equilibrate thoroughly: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting. 2. Prepare fresh mobile phase: Premix mobile phases and sonicate to degas. 3. Use a column thermostat: Maintain a constant column temperature for consistent results. |
Section 2: Diastereomeric Salt Crystallization
For larger-scale separations (multi-gram to kilogram), classical resolution via diastereomeric salt formation is often the most economical and scalable method.[4] The principle relies on reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized.[5]
Frequently Asked Questions (FAQs): Diastereomeric Salt Resolution
Q1: Which chiral resolving agents are best for octahydropyrrolopyrazine derivatives?
A1: As bicyclic diamines, these compounds react well with chiral acids. The most common and cost-effective choices are derivatives of tartaric acid.[6] A good screening panel would include:
-
L-(+)-Tartaric Acid: Often the first choice due to its availability and cost.
-
D-(-)-Tartaric Acid: Used to isolate the opposite enantiomer.
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA): The bulky benzoyl groups can enhance the crystallinity and solubility differences between the diastereomeric salts.
-
(+)-O,O'-Di-p-toluoyl-D-tartaric acid (DTTA): Another effective derivative.
-
(S)-(+)-Mandelic Acid: A less common but potentially effective alternative.
Q2: How do I perform a solvent screen for crystallization?
A2: The solvent system is paramount. The goal is to find a solvent or solvent mixture where one diastereomeric salt is sparingly soluble while the other remains in solution. A typical screen involves dissolving the racemic amine and 0.5-1.0 equivalents of the resolving agent in a small amount of various heated solvents and allowing them to cool slowly.
| Solvent Class | Examples | Rationale & Key Insights |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point. Often used as the primary solvent. Ethanol is a common choice.[7] |
| Water | H₂O | Used alone or, more commonly, as an anti-solvent with alcohols to induce crystallization. |
| Ketones | Acetone | Can be effective, but watch for potential side reactions (e.g., imine formation) if aldehydes are present as impurities. |
| Ethers | Tetrahydrofuran (THF) | Can be a good co-solvent. A THF/Water mixture was shown to be effective for a piperazine derivative resolution.[8] |
Q3: My resolution is not working. Either nothing crystallizes or everything does. What can I do?
A3: This is a common challenge requiring systematic optimization.
-
If nothing crystallizes: The salts are too soluble. Try adding an anti-solvent (e.g., add water to an ethanol solution) or use a less polar solvent system. You can also try concentrating the solution.
-
If everything crystallizes (oils out or forms a solid mass): The salts are not soluble enough. Use a more polar solvent, increase the solvent volume, or maintain a higher temperature.
-
Control cooling rate: Slow, controlled cooling is critical. A rapid crash-out will trap impurities and the undesired diastereomer.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the supersaturated solution can promote selective and controlled crystallization.[9]
Protocol: Diastereomeric Salt Resolution of a Racemic Octahydropyrrolopyrazine
This protocol is a generalized starting point based on the successful resolution of related piperazine derivatives and should be optimized for your specific substrate.[8][9]
Step 1: Salt Formation & Crystallization
-
In a flask equipped with a stirrer and reflux condenser, charge racemic octahydropyrrolopyrazine (1.0 eq).
-
Add the chosen solvent (e.g., Ethanol, ~5-10 volumes). Heat the mixture to 50-60 °C with stirring.
-
In a separate vessel, dissolve the chiral resolving agent (e.g., L-(+)-Tartaric Acid, 0.5-1.0 eq) in a minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the amine solution.
-
Stir the mixture at an elevated temperature for 30 minutes, then allow it to cool slowly to room temperature over several hours. Forcing crystallization by rapid cooling in an ice bath is generally not recommended initially as it can lead to lower diastereomeric excess (de).
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Step 2: Liberation of the Free Amine
-
Dissolve the dried diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH solution) dropwise with stirring until the solution is strongly alkaline (pH > 12).
-
Extract the liberated free amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Step 3: Analysis
-
Determine the enantiomeric excess (ee) of the resolved amine using a validated chiral HPLC method (see Section 1).
-
Analyze the mother liquor to determine the ee of the unreacted amine. This can be recovered to improve the overall process yield, potentially by racemization and recycling.
Section 3: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that uses enzymes to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For chiral amines, lipases are commonly used to catalyze the enantioselective acylation of the amine.[10] This method is valued for its high selectivity and mild reaction conditions.
Frequently Asked questions (FAQs): Enzymatic Resolution
Q1: Which enzyme should I use for my octahydropyrrolopyrazine derivative?
A1: Candida antarctica Lipase B (CALB), often immobilized on a resin support (e.g., Novozym® 435), is an exceptionally versatile and robust lipase for the kinetic resolution of a wide range of alcohols and amines.[11][12] It should be the first enzyme you screen. Other lipases from Pseudomonas cepacia (PSL) or Aspergillus niger can also be effective and may show different enantioselectivity.[8]
Q2: What is an "acyl donor" and which one should I choose?
A2: The acyl donor is the molecule that provides the acetyl group that the enzyme transfers to one of the amine enantiomers. The choice of acyl donor can significantly impact reaction rate and enantioselectivity.
-
Vinyl acetate: A very common and effective "activated" acyl donor. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction effectively irreversible.
-
Isopropyl acetate or Ethyl acetate: Less reactive but readily available and inexpensive options.
Q3: The reaction is very slow. How can I speed it up?
A3:
-
Solvent Choice: The reaction is typically run in a non-polar organic solvent like hexane, heptane, or methyl tert-butyl ether (MTBE). Ensure your substrate has sufficient solubility.
-
Temperature: Most lipases are active between 30-50 °C. Increasing the temperature within this range can increase the reaction rate.
-
Enzyme Loading: Increase the amount of immobilized enzyme used (e.g., from 10 mg/mmol to 20 mg/mmol of substrate).
-
Microwave Irradiation: In some cases, microwave-assisted enzymatic reactions have been shown to significantly increase reaction rates compared to conventional heating.[13]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Octahydropyrrolopyrazine
This protocol is a representative procedure for a screening experiment.
Caption: Workflow for Enzymatic Kinetic Resolution.
Procedure:
-
To a vial, add the racemic octahydropyrrolopyrazine (e.g., 0.5 mmol, 1.0 eq).
-
Add a non-polar organic solvent (e.g., MTBE, 5 mL).
-
Add the acyl donor (e.g., vinyl acetate, 0.6 mmol, 1.2 eq).
-
Add the immobilized lipase (e.g., Novozym® 435, 25 mg).
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots over time (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the remaining starting material and the acylated product.
-
The ideal endpoint is at or near 50% conversion, which theoretically provides the highest possible ee for both the product and the unreacted starting material.
-
Once the optimal time is reached, stop the reaction by filtering off the immobilized enzyme (which can often be washed and reused).
-
The unreacted amine and the newly formed amide can then be separated by standard column chromatography or chemical extraction.
References
-
Ishitani, A., Nakanishi, I., Tsuchiya, S., et al. (1998). Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine- 4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201). Journal of Medicinal Chemistry, 41(12), 2000-2012. [Link]
-
Gong, X., Zhang, B., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 850-857. [Link]
-
He, Y., Lin, M., Li, Z., & Antilla, J. C. (2011). Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. Organic Letters, 13(17), 4490–4493. [Link]
-
Wikipedia. (2023). Chiral resolution. [Link]
-
Harada, N., & Nakanishi, K. (2000). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 5(1), 165-184. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Morandini, A., Rossetti, A., & Sacchetti, A. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
-
Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats. ResearchGate. [Link]
-
Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7483-7490. [Link]
- Google Patents. (2002).
-
Gotor-Fernández, V., et al. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1593. [Link]
-
Švitel, J., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
-
Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(13), 1981-1988. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Daicel Chiral Technologies. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 1 of 5. [Link]
-
Yadav, G. D., & Lathi, P. S. (2006). Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media. The Journal of Organic Chemistry, 71(10), 3956-3962. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine [mdpi.com]
- 13. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride in solution
This technical guide addresses the stability, handling, and troubleshooting of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride , a chiral bicyclic diamine frequently used as a building block in drug discovery (e.g., for quinolone antibiotics or conformational restriction studies).
Executive Summary & Chemical Profile
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is the salt form of a fused bicyclic diamine. While the bicyclic core (1,4-diazabicyclo[4.3.0]nonane) confers structural rigidity, the presence of a secondary amine and the hygroscopic nature of the dihydrochloride salt present specific stability challenges in solution.
| Property | Details |
| CAS Number | 634922-11-5 (Dihydrochloride) / 5654-83-1 (Free Base) |
| Chemical Structure | Bicyclic fused ring (Pyrrolidine fused to Piperazine) |
| Functional Groups | 1x Tertiary Amine (Bridgehead), 1x Secondary Amine |
| Key Risk Factors | Hygroscopicity, Oxidation (Yellowing), pH-dependent Solubility |
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned yellow after 24 hours at room temperature. Is it still usable?"
Diagnosis: Oxidative Degradation. The secondary amine in the piperazine ring is susceptible to oxidation by atmospheric oxygen, leading to the formation of N-oxides or imine impurities. This is often accelerated by light and trace metal ions.
-
Technical Insight: The yellow color arises from trace amounts of conjugated degradation products (often <1% impurity), but it indicates the integrity of the bulk material is compromised.
-
Recommendation:
-
Immediate Action: If the application is sensitive (e.g., kinetic studies, crystallization), discard the solution. For crude synthetic steps, check purity by LC-MS; if >98%, it may be usable.
-
Prevention: Degas water/buffer with nitrogen or argon before dissolving the compound. Store solutions in amber vials to block UV/visible light.
-
Issue 2: "I prepared a 100 mM stock in water, but the concentration seems lower than calculated."
Diagnosis: Hygroscopic Water Uptake. The dihydrochloride salt is highly hygroscopic. If the solid container was left open or stored improperly, the material likely absorbed significant atmospheric water, inflating the weighed mass.
-
Technical Insight: Dihydrochloride salts can absorb 10-20% of their weight in water without visually appearing "wet" (deliquescence).
-
Recommendation:
-
Validation: Perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the actual molarity.
-
Protocol Adjustment: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.
-
Issue 3: "A white precipitate formed when I adjusted the pH of the aqueous solution to >10."
Diagnosis: Free Base Precipitation / Carbamate Formation. At high pH, the dihydrochloride converts to the free base. While the free base is moderately soluble, high concentrations can oil out. Furthermore, the free secondary amine rapidly reacts with atmospheric CO₂ to form insoluble carbamates.
-
Technical Insight:
. This reaction is reversible but can cause turbidity. -
Recommendation:
-
Workflow: If high pH is required, use a biphasic system (DCM/Water) to extract the free base immediately, or work under an inert atmosphere (N₂ glovebox) to prevent CO₂ uptake.
-
Issue 4: "Can I freeze-thaw the stock solution?"
Diagnosis: Salt Disproportionation Risk. Repeated freeze-thaw cycles can cause micro-gradients in pH and concentration (cryoconcentration), potentially leading to localized degradation or precipitation.
-
Recommendation:
-
Best Practice: Aliquot the stock solution into single-use vials immediately after preparation. Store at -20°C or -80°C. Do not refreeze used aliquots.
-
Experimental Protocols & Data
Table 1: Solubility & Stability Matrix
| Solvent | Solubility (Salt Form) | Stability (24h, 25°C) | Recommended Use |
| Water (Degassed) | High (>100 mM) | High | Stock solutions (store -20°C) |
| DMSO | Moderate | Moderate | Biological assays (use fresh) |
| Methanol/Ethanol | Moderate | Low (Risk of acetal formation/oxidation) | Synthesis only |
| DCM/Chloroform | Insoluble | N/A | Use for Free Base extraction only |
Protocol: Preparation of a Stable Stock Solution
-
Weighing: Allow the product vial to warm to room temperature (20 mins) inside a desiccator.
-
Solvent Prep: Sparge ultra-pure water (Milli-Q) with Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the solid to reach 50-100 mM concentration. Vortex gently; avoid vigorous shaking which entrains air.
-
Storage: Aliquot immediately into amber glass vials or opaque PP tubes. Flash freeze in liquid nitrogen if possible, then store at -80°C.
Visualizing the Stability Logic
Figure 1: Degradation Pathways & Handling Logic
The following diagram illustrates the critical decision points when handling this compound to prevent oxidation and hydrolysis errors.
Caption: Figure 1. Stability flowchart highlighting the susceptibility of the secondary amine to oxidation and CO₂ capture under improper storage conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link]
A Senior Application Scientist's Guide to the Validation of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride as a True Proline Bioisostere
Introduction: The Unique Role of Proline and the Quest for Effective Mimetics
In the landscape of peptide and protein chemistry, L-proline holds a unique and critical position. Its distinctive cyclic structure, where the side chain loops back to form a tertiary amide bond with the backbone nitrogen, imparts significant conformational rigidity. This rigidity is a double-edged sword in drug design. On one hand, it restricts the peptide backbone, reducing the entropic penalty upon binding to a biological target and often leading to increased potency and stability. On the other hand, the very same rigidity limits the accessible conformational space, and the presence of proline can influence the rate-limiting steps of protein folding through cis/trans isomerization of the X-Pro peptide bond.[1]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, aimed at modulating the properties of a bioactive molecule to enhance its efficacy, selectivity, and pharmacokinetic profile.[2] A true bioisostere should mimic the spatial arrangement and electronic properties of the original functional group while offering advantages in areas like metabolic stability, solubility, or target affinity. For proline, an ideal bioisostere would retain its ability to induce specific secondary structures, such as β-turns, but potentially offer a more favorable conformational bias, improved resistance to proteolytic degradation, or novel interactions with the target receptor.
This guide provides a comprehensive framework for the validation of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride as a proline bioisostere. This bicyclic amine presents a conformationally constrained scaffold that is hypothesized to mimic the pyrrolidine ring of proline. We will delve into the comparative analysis of its physicochemical properties, its incorporation into peptides, and its impact on proteolytic stability and biological activity, providing detailed experimental protocols to guide researchers in their validation efforts.
Section 1: Physicochemical and Conformational Head-to-Head
Comparative Physicochemical Properties
The following table summarizes key physicochemical parameters for L-proline and provides estimated values for our target bioisostere, which would need to be experimentally determined.
| Property | L-Proline | (S)-Octahydropyrrolo[1,2-a]pyrazine (as an amino acid derivative) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 115.13 | ~200-300 (as a protected amino acid) | Size and steric bulk are critical for fitting into binding pockets. |
| pKa (α-COOH) | ~2.0 | To be determined | Acidity of the carboxyl group affects its charge state and potential for ionic interactions. |
| pKa (α-NH2) | ~10.6 | To be determined (for the relevant amine) | Basicity of the amine is crucial for peptide bond formation and charge state. |
| logP (octanol/water) | -1.6 | To be determined | Lipophilicity influences cell permeability and solubility. The bicyclic structure may increase lipophilicity compared to proline. |
Conformational Predisposition: The Heart of the Matter
The true test of a proline bioisostere lies in its ability to influence peptide backbone conformation. Proline's conformational landscape is defined by its ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[3]
-
Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations, Cγ-endo and Cγ-exo, which influence the φ and ψ dihedral angles of the peptide backbone.
-
Cis/Trans Isomerization: The energy barrier between the cis and trans conformations of the X-Pro amide bond is lower than for other amino acids, leading to a significant population of the cis isomer in solution.[1] This isomerization can be a slow process and is often a rate-determining step in protein folding.
(S)-Octahydropyrrolo[1,2-a]pyrazine, with its fused ring system, is expected to be significantly more rigid than proline. This rigidity would likely lock the dihedral angle corresponding to φ in proline to a more defined value and could potentially favor one ring pucker conformation. Furthermore, the bicyclic structure is hypothesized to strongly bias the preceding peptide bond towards either the cis or trans conformation, thereby reducing the conformational heterogeneity seen with proline.
Section 2: Synthesis and Incorporation into Peptides
To experimentally validate the bioisostere, it must first be synthesized in a form suitable for solid-phase peptide synthesis (SPPS), typically as an N-Fmoc protected derivative.
Proposed Synthesis of Fmoc-(S)-Octahydropyrrolo[1,2-a]pyrazine-N-carboxylic acid
Sources
- 1. Proline Derivatives and Analogs [merckmillipore.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. A new bicyclic proline-mimetic amino acid / Tetrahedron Letters, 2003 [sci-hub.box]
A Guide to the Cross-Validation of IAP Antagonist Activity Using Orthogonal Assays
In the landscape of oncology drug discovery, the Inhibitor of Apoptosis (IAP) proteins present a compelling target.[1][2] These proteins are frequently overexpressed in tumor cells, enabling them to evade programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells.[1][2] IAP antagonists, often designed as SMAC/DIABLO mimetics, aim to restore this natural process by disrupting the interaction between IAPs and caspases, the key executioners of apoptosis.[3] However, the journey from a promising hit in a primary screen to a validated clinical candidate is fraught with potential pitfalls, including false positives and off-target effects. Rigorous cross-validation of a compound's activity using a panel of orthogonal assays is therefore not just best practice, but a cornerstone of robust drug development.
This guide provides a comprehensive framework for the cross-validation of IAP antagonist activity, moving from initial biochemical assessment of target binding to cellular assays that confirm the desired downstream biological effects. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a compelling data package for your IAP antagonist program.
The Central Role of IAPs in Apoptosis Regulation
IAP proteins, including XIAP, cIAP1, and cIAP2, act as endogenous brakes on the apoptotic cascade. They achieve this primarily by binding to and inhibiting the activity of caspases, particularly the initiator caspase-9 and the executioner caspases-3 and -7.[1][3] In response to apoptotic stimuli, the mitochondrial protein SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO is released into the cytoplasm, where it competitively binds to IAPs, displacing the caspases and allowing apoptosis to proceed.[2][3]
IAP antagonists are designed to mimic the action of SMAC, binding to the Baculoviral IAP Repeat (BIR) domains of IAPs with high affinity.[3][4] This has a dual effect: firstly, it liberates caspases to initiate apoptosis, and secondly, for cIAP1 and cIAP2, it induces their auto-ubiquitination and subsequent proteasomal degradation.[5][6][7] This degradation of cIAPs also leads to the stabilization of NIK (NF-κB-inducing kinase) and the activation of the non-canonical NF-κB signaling pathway.[5][6]
Figure 1: Simplified IAP signaling pathway and the mechanism of IAP antagonists.
Primary Biochemical Assays: Quantifying Target Engagement
The first step in characterizing a potential IAP antagonist is to confirm its direct binding to the target IAP protein and to quantify its potency. Homogeneous, in-solution biochemical assays are ideal for this purpose, offering high throughput and precise determination of binding affinities (Ki) or inhibitory concentrations (IC50).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a robust, proximity-based assay that measures the interaction between two molecules.[3][5][8] In the context of IAP antagonists, the assay is typically designed as a competitive binding experiment. A fluorescently-labeled SMAC-derived peptide (tracer) binds to a tagged IAP protein (e.g., GST- or His-tagged). The IAP protein is, in turn, labeled with a lanthanide (e.g., Terbium or Europium) chelate, often via an anti-tag antibody.[9] When the tracer and the IAP protein are in close proximity, excitation of the lanthanide donor results in energy transfer to the acceptor fluorophore on the tracer, generating a FRET signal.[3][5] An IAP antagonist will compete with the tracer for binding to the IAP protein, disrupting the FRET and causing a decrease in the signal.[8] The use of a long-lifetime lanthanide donor allows for a time-delayed measurement, which minimizes interference from autofluorescent compounds and light scatter.[5]
Figure 2: Principle of a competitive TR-FRET assay for IAP antagonists.
Experimental Protocol: TR-FRET Assay for XIAP-BIR3 Binding
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
XIAP-BIR3 Protein: Recombinant His-tagged XIAP-BIR3 domain.
-
Anti-His-Tb Antibody: Lanthanide-labeled antibody.
-
Fluorescent Tracer: A fluorescently-labeled SMAC mimetic peptide.
-
IAP Antagonist: Test compound serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted IAP antagonist or DMSO (control) to the wells.
-
Add 4 µL of a pre-mixed solution of XIAP-BIR3 protein and Anti-His-Tb antibody in assay buffer.
-
Incubate for 15-30 minutes at room temperature.
-
Add 4 µL of the fluorescent tracer in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA Assay
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another bead-based, no-wash immunoassay that is highly sensitive and resistant to matrix effects.[10][11][12] In a competitive format for IAP antagonists, Streptavidin-coated Donor beads are used to capture a biotinylated SMAC-derived peptide.[10] The IAP protein of interest is tagged (e.g., with a His-tag) and is captured by Acceptor beads conjugated with an anti-tag antibody.[11] When the IAP protein binds to the SMAC peptide, the Donor and Acceptor beads are brought into close proximity.[10] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent reaction that emits light at 615 nm.[11] An IAP antagonist will compete with the SMAC peptide for binding to the IAP protein, preventing the beads from coming together and resulting in a decrease in the AlphaLISA signal.[13]
Experimental Protocol: AlphaLISA Assay for cIAP1-BIR3 Binding
-
Reagent Preparation:
-
AlphaLISA Buffer: Prepare according to the manufacturer's instructions.
-
cIAP1-BIR3 Protein: Recombinant His-tagged cIAP1-BIR3 domain.
-
Biotinylated SMAC Peptide: Biotinylated peptide derived from the N-terminus of SMAC.
-
Streptavidin-Donor Beads.
-
Anti-His-Acceptor Beads.
-
IAP Antagonist: Test compound serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of serially diluted IAP antagonist or DMSO to the wells.
-
Add 2.5 µL of the cIAP1-BIR3 protein in AlphaLISA buffer.
-
Add 2.5 µL of a pre-mixed solution of biotinylated SMAC peptide and Streptavidin-Donor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of Anti-His-Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve model.
-
| Assay | Principle | Advantages | Disadvantages |
| TR-FRET | Proximity-based energy transfer between a lanthanide donor and a fluorescent acceptor.[3][5][8] | Homogeneous, ratiometric, low background, suitable for HTS.[5] | Requires specific fluorophore labeling; potential for interference from colored compounds. |
| AlphaLISA | Proximity-based chemiluminescent signal amplification between donor and acceptor beads.[10][11][12] | Highly sensitive, wide dynamic range, resistant to matrix effects, no-wash format.[10][12] | Can be sensitive to light and singlet oxygen quenchers. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16][17] | Homogeneous, simple, cost-effective.[17] | Requires a significant size difference between the binding partners; lower throughput than TR-FRET or AlphaLISA.[16] |
Orthogonal Assays: Confirming Cellular Activity
While biochemical assays are essential for confirming direct target engagement, they do not guarantee that a compound will be active in a cellular context.[2] Cell-based assays are therefore a critical next step to assess cell permeability, on-target activity, and the desired functional consequences of IAP antagonism.[2]
Cellular Viability and Apoptosis Induction Assays
The primary goal of an IAP antagonist is to induce apoptosis in cancer cells. Therefore, assays that measure cell viability and apoptosis are fundamental for confirming the desired pharmacological effect.
a) MTS Assay for Cell Viability
Principle: The MTS assay is a colorimetric method for assessing cell viability.[18][19] The tetrazolium salt MTS is reduced by viable cells with active metabolism to a purple formazan product that is soluble in cell culture media.[20][21] The amount of formazan produced is directly proportional to the number of living cells. A decrease in the formazan signal in the presence of an IAP antagonist indicates a reduction in cell viability, which may be due to apoptosis or other forms of cell death.
Experimental Protocol: MTS Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the IAP antagonist for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the antagonist concentration to determine the EC50 value.
-
b) Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: This luminescent assay directly measures the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.[7][22] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer that lyses the cells.[7] If caspases-3 and -7 are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.[7] An increase in luminescence indicates the induction of apoptosis.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTS assay. A shorter treatment duration (e.g., 6-24 hours) is often sufficient to detect caspase activation.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix gently on a plate shaker for 30-60 seconds.
-
-
Incubation and Data Acquisition:
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the antagonist concentration to determine the EC50 for apoptosis induction.
-
Target Engagement and Downstream Signaling Assays
To confirm that the observed cellular effects are due to the intended mechanism of action, it is crucial to demonstrate target engagement within the cell and to measure the expected downstream signaling events.
a) Western Blot for cIAP1 Degradation
Principle: A hallmark of many IAP antagonists is their ability to induce the rapid proteasomal degradation of cIAP1.[23][24] Western blotting is a standard technique used to detect and quantify the levels of specific proteins in a cell lysate. By treating cells with an IAP antagonist and then performing a Western blot for cIAP1, a dose- and time-dependent decrease in the cIAP1 protein band confirms on-target activity.
Experimental Protocol: Western Blot for cIAP1 Degradation
-
Cell Treatment and Lysis:
-
Treat cells with the IAP antagonist at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cIAP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cIAP1 signal to the loading control.
-
Plot the normalized cIAP1 levels against the antagonist concentration or time.
-
b) NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method for quantifying compound binding to a target protein.[25][26] Cells are engineered to express the target IAP protein fused to a bright, energy-efficient NanoLuc® luciferase.[27] A cell-permeable fluorescent tracer that binds to the IAP is then added. In the absence of a competitor, the tracer binds to the IAP-NanoLuc fusion protein, bringing the energy donor (NanoLuc®) and acceptor (fluorescent tracer) into close proximity, resulting in a BRET signal.[27] An IAP antagonist will compete with the tracer for binding to the IAP protein in living cells, leading to a decrease in the BRET signal.[26] This assay provides a quantitative measure of target engagement in a physiological environment.
Figure 3: Logical workflow for the cross-validation of IAP antagonist activity.
Building a Robust Data Package: A Comparative Approach
The strength of a preclinical data package for an IAP antagonist lies in the concordance of results across multiple, mechanistically distinct assays. A compelling narrative emerges when the potency of a compound in a biochemical binding assay translates to a similar potency in inducing apoptosis and modulating downstream signaling pathways in a cellular context.
Example Comparative Data for a Fictional IAP Antagonist (Compound X):
| Assay | Target | Cell Line | Endpoint | Potency (EC50/IC50) |
| TR-FRET | XIAP-BIR3 | - | Binding Affinity | 5 nM |
| AlphaLISA | cIAP1-BIR3 | - | Binding Affinity | 1 nM |
| MTS | - | MDA-MB-231 | Cell Viability | 50 nM |
| Caspase-Glo 3/7 | - | MDA-MB-231 | Apoptosis Induction | 45 nM |
| Western Blot | cIAP1 | MDA-MB-231 | Protein Degradation | 20 nM |
| NanoBRET | cIAP1 | HEK293 | Target Engagement | 15 nM |
In this example, the high potency of Compound X in binding to both XIAP and cIAP1 in biochemical assays is reflected in its low nanomolar activity in inducing apoptosis, reducing cell viability, and promoting cIAP1 degradation in a relevant cancer cell line. This consistency across orthogonal assays provides strong evidence for an on-target mechanism of action.
Conclusion: The Imperative of Orthogonal Validation
The development of IAP antagonists holds significant promise for cancer therapy. However, the path to clinical success is paved with rigorous scientific validation. By employing a multi-faceted approach that combines robust biochemical assays with a suite of well-chosen orthogonal cellular assays, researchers can build a comprehensive and convincing data package. This strategy not only de-risks the progression of a lead compound but also provides a deeper understanding of its mechanism of action, ultimately accelerating the delivery of novel and effective cancer therapeutics to patients.
References
-
ResearchGate. IAP antagonists have rapid and potent on target activity in prostate... | Download Scientific Diagram. [Link]
-
BPS Bioscience. (2021). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! [Link]
-
National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]
-
National Center for Biotechnology Information. (2015). Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways. [Link]
-
National Center for Biotechnology Information. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3. [Link]
-
National Center for Biotechnology Information. (2001). A Fluorescence Polarization Assay for the Identification of Inhibitors of the p53-DM2 Protein-Protein Interaction. [Link]
-
ACS Publications. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions | Chemical Reviews. [Link]
-
MDPI. (2023). Homoharringtonine and Gilteritinib Synergistically Induce Apoptosis and Suppress Viability in FLT3-ITD-Positive AML Cells. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2009). Antagonists of IAP-family anti-apoptotic proteins - Probe 1. [Link]
-
National Center for Biotechnology Information. (2020). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. [Link]
-
ResearchGate. (2025). Fluorescence Polarization Assay to Quantify Protein–Protein Interactions. [Link]
-
ResearchGate. (2025). (PDF) In Silico Designing and Screening of Antagonists against Cancer Drug Target XIAP. [Link]
-
News-Medical.Net. (2022). NanoBRET™ Target Engagement for drug development. [Link]
-
National Center for Toxicology Research. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
National Center for Biotechnology Information. (2012). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. [Link]
-
Royal Society of Chemistry. (2016). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. [Link]
-
YouTube. (2024). Fluorescence Polarization Assays. [Link]
-
National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. [Link]
-
National Center for Biotechnology Information. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]
-
Reaction Biology. NanoBRET Assay Services. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
MDPI. (2019). Comparative Analysis of Virtual Screening Approaches in the Search for Novel EphA2 Receptor Antagonists. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2009). Effects of cIAP-1, cIAP-2 and XIAP triple knockdown on prostate cancer cell susceptibility to apoptosis, cell survival and proliferation. [Link]
-
Reaction Biology. Caspase-Glo 3/7 Assay. [Link]
-
National Center for Biotechnology Information. (2022). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. [Link]
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2023). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. [Link]
-
ResearchGate. (2016). Identification of a Small Molecule Inhibitor of RAD52 by Structure-Based Selection. [Link]
-
Portland Press. (2016). Macrocycles as protein–protein interaction inhibitors | Biochemical Journal. [Link]
-
National Center for Biotechnology Information. (2015). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. [Link]
-
Synaptic Systems. (2017). Protocol for CAPS1 Antibody (Cat. No. 262 003) Western Blot (WB) AP Detection. [Link]
-
YouTube. (2024). Step up your research with AlphaLISA™ immunoassays. [Link]
-
PLOS. (2020). Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). [Link]
Sources
- 1. bioauxilium.com [bioauxilium.com]
- 2. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 11. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promegaconnections.com [promegaconnections.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
Benchmarking the synthetic efficiency of different routes to octahydropyrrolopyrazines
Executive Summary
The octahydropyrrolo[1,2-a]pyrazine scaffold represents a privileged bicyclic structure in medicinal chemistry, serving as a core pharmacophore in Histamine H3 antagonists, IAP (Inhibitor of Apoptosis Proteins) antagonists, and various kinase inhibitors. Its rigidity offers superior spatial arrangement of substituents compared to flexible linear diamines, making it a critical target for structure-activity relationship (SAR) studies.
This guide benchmarks the three primary synthetic strategies for accessing this scaffold:
-
The Classical Chiral Pool Route (Proline-based) – The industry standard for stereochemical integrity.
-
The Multicomponent Accelerator (Ugi-4CR) – The route of choice for rapid library generation.
-
The N-Acyliminium Cyclization – A specialized approach for constructing quaternary centers.
Comparative Route Analysis
Route A: The Classical Chiral Pool Approach (Proline-Derived)
This route utilizes L-Proline as a chiral starting material. It proceeds through the formation of a diketopiperazine (pyrrolo[1,2-a]pyrazine-1,4-dione) intermediate, followed by global reduction.
-
Mechanism: Peptide coupling
Intramolecular Cyclization Exhaustive Reduction. -
Pros: Exceptional stereocontrol (enantiopure starting materials); scalable; robust literature precedence.
-
Cons: High step count (linear); requires harsh reducing agents (LiAlH₄) to remove carbonyls.
-
Best For: Lead optimization and gram-scale synthesis where stereopurity is paramount.
Route B: The Multicomponent Accelerator (Ugi-4CR)
A convergent strategy utilizing the Ugi 4-Component Reaction (Ugi-4CR) followed by a post-condensation cyclization.
-
Mechanism: Imine formation
Isocyanide insertion Mumm rearrangement Cyclization. -
Pros: High atom economy; rapid generation of diversity (4 points of variation); convergent.
-
Cons: Often produces diastereomeric mixtures; requires careful design of "convertible" isocyanides or specific keto-acids to facilitate cyclization.
-
Best For: High-throughput screening (HTS) library generation.
Route C: N-Acyliminium Ion Cyclization
This route involves the generation of a reactive
-
Mechanism: Acid-mediated ionization
Intramolecular nucleophilic attack. -
Pros: Excellent for installing quaternary centers at the bridgehead; access to complex fused systems.
-
Cons: Sensitivity to moisture; limited substrate scope compared to amide couplings.
-
Best For: Complex natural product synthesis (e.g., alkaloids).[1][2]
Benchmarking Matrix
The following data normalizes performance metrics across standard laboratory scales (1–5 mmol).
| Metric | Route A: Proline-Diketopiperazine | Route B: Ugi-4CR Cascade | Route C: N-Acyliminium |
| Convergence | Linear (Low) | Convergent (High) | Linear (Medium) |
| Step Count | 3–4 Steps | 1–2 Steps (One-pot potential) | 3–5 Steps |
| Overall Yield | 45–65% | 30–55% | Variable (40–70%) |
| Stereocontrol | Excellent (>98% ee) | Moderate (dr often ~3:[3]1) | Good (Substrate dependent) |
| Atom Economy | Moderate (Loss of H₂O/Leaving groups) | High | Moderate |
| Scalability | High (Kg scale proven) | Moderate (Exotherm management) | Low (Dilution required) |
| Key Risk | LiAlH₄ handling on scale | Isocyanide toxicity/odor | Cation stability/Polymerization |
Visualizing the Pathways
The following diagrams illustrate the logic flow for the two most common routes (A and B).
Diagram 1: Route A - Linear Chiral Pool Synthesis
Caption: The linear progression from L-Proline guarantees stereochemical integrity but requires a strong reduction step to finalize the saturated core.
Diagram 2: Route B - Convergent Ugi Synthesis
Caption: The Ugi route assembles four components in a single step. The "Product" here is typically the dione, which may require further reduction if the fully saturated amine is desired.
Detailed Experimental Protocol
Selected Benchmark Protocol: Route A (Proline-Diketopiperazine Reduction)
This protocol is selected for its reliability in producing the fully saturated octahydro core with defined stereochemistry, which is the most common requirement for high-affinity ligands.
Phase 1: Synthesis of the Diketopiperazine Intermediate
Objective: Cyclization of L-Proline and Phenylalanine methyl ester.
-
Coupling: To a solution of Boc-L-Proline (10 mmol) and L-Phenylalanine methyl ester hydrochloride (10 mmol) in DCM (50 mL) at 0°C, add EDC·HCl (11 mmol), HOBt (11 mmol), and DIPEA (22 mmol). Stir for 12 h at RT.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the linear dipeptide.
-
Deprotection & Cyclization: Dissolve the intermediate in DCM/TFA (1:1, 20 mL). Stir for 1 h. Concentrate in vacuo. Redissolve the residue in MeOH (50 mL) and add Et₃N (excess) to adjust pH to ~8. Reflux for 4–6 h.
-
Isolation: Concentrate and recrystallize from EtOAc/Hexanes to obtain (3S,8aS)-3-benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
-
Expected Yield: 75–85%
-
Checkpoint: Verify disappearance of methyl ester peak (~3.7 ppm) in ¹H NMR.
-
Phase 2: Global Reduction to Octahydropyrrolo[1,2-a]pyrazine
Objective: Reduction of the 1,4-dione to the saturated diamine. Safety Critical: LiAlH₄ is pyrophoric. Ensure anhydrous conditions.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.
-
Reagent Prep: Suspend LiAlH₄ (4.0 equiv, 40 mmol) in anhydrous THF (60 mL) at 0°C.
-
Addition: Dissolve the Diketopiperazine (10 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 mins.
-
Reaction: Heat to reflux for 16–24 h. Monitor by TLC (stain with Ninhydrin or Dragendorff’s reagent).
-
Fieser Quench: Cool to 0°C. Carefully add:
-
1.5 mL water
-
1.5 mL 15% NaOH
-
4.5 mL water
-
-
Workup: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad. Wash the pad with hot THF.
-
Purification: Concentrate the filtrate. The resulting oil is the crude (3S,8aS)-3-benzyloctahydropyrrolo[1,2-a]pyrazine . Purify via flash chromatography (DCM/MeOH/NH₃).
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the proline-based route for creating IAP antagonists. URL:[Link]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Source: Journal of Organic Chemistry (ACS) Context: Details the multicomponent approach (Route B) for rapid scaffold assembly. URL:[Link]
-
Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. Source: Royal Society of Chemistry (RSC) Context: Provides mechanistic insights and yield expectations for the LiAlH4 reduction step. URL:[Link][4]
-
N-Acyliminium Cyclization as an Approach for an Asymmetric Synthesis. Source: ScienceDirect / ResearchGate Context: Describes the acid-mediated cyclization strategy (Route C) for complex fused rings. URL:[Link]
Sources
Comparison of the biological activity of (S) vs (R) enantiomers of octahydropyrrolopyrazine
Content Type: Technical Comparison Guide Subject: Chiral Efficacy & Pharmacological Profile of 1,4-Diazabicyclo[4.3.0]nonane Enantiomers Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Pharmacologists[1]
Executive Summary: The Stereochemical Imperative
In the realm of peptidomimetics, octahydropyrrolo[1,2-a]pyrazine (also known as 1,4-diazabicyclo[4.3.0]nonane ) serves as a rigidified, bicyclic surrogate for proline.[1] Its value lies in its ability to lock pharmacophores into specific spatial orientations, reducing the entropic penalty of binding to protein targets.
The biological activity of this scaffold is governed by the bridgehead carbon (C8a) . The stereochemical distinction between the (S)- and (R)- enantiomers is not merely structural; it dictates the scaffold's ability to mimic the natural L-proline turn geometry found in bioactive peptides.[1]
-
The (S)-Enantiomer: Predominantly functions as a bioactive L-proline mimetic .[1] It is the critical scaffold for Smac mimetics (IAP antagonists) and Histamine H3 receptor ligands, aligning with the chiral environment of mammalian protein pockets.
-
The (R)-Enantiomer: Often acts as an inactive distomer or is utilized to probe the stereoselectivity of a binding pocket (D-proline mimic).[1] In rare cases, it provides resistance to proteolytic degradation in non-natural peptide sequences.
Structural & Conformational Analysis
The octahydropyrrolo[1,2-a]pyrazine core consists of a fused 5-membered pyrrolidine ring and a 6-membered piperazine ring.[1] The bridgehead nitrogen and carbon create a rigid bicyclic system.
Stereochemical Definition
-
(S)-Octahydropyrrolo[1,2-a]pyrazine: The hydrogen at the C8a bridgehead points away from the observer (dashed wedge) when the piperazine ring is oriented effectively.[1] It mimics the
and torsion angles of L-Proline.[1] -
(R)-Octahydropyrrolo[1,2-a]pyrazine: The mirror image, mimicking D-Proline.[1]
Visualization of Chiral Scaffolds
The following diagram illustrates the stereochemical relationship and the conformational lock provided by the fused ring system.
Figure 1: Stereochemical alignment of (S) and (R) scaffolds with chiral protein targets.
Comparative Biological Activity[1][2]
The biological divergence of these enantiomers is best observed in their application as Inhibitors of Apoptosis (IAP) Proteins . IAP proteins (e.g., XIAP, cIAP1) overexpressed in cancer cells bind to Caspases, preventing apoptosis.[1] Endogenous antagonists like Smac/DIABLO bind to IAPs via an N-terminal AVPI (Ala-Val-Pro-Ile) motif.[1]
Case Study: IAP Antagonism (Smac Mimetics)
Researchers replaced the native Proline residue in the AVPI motif with the octahydropyrrolo[1,2-a]pyrazine scaffold to improve stability and cell permeability.[1]
| Feature | (S)-Enantiomer Scaffold | (R)-Enantiomer Scaffold | Mechanistic Insight |
| Target Affinity (XIAP) | High (nM range) | Low / Inactive | The (S)-bridgehead mimics the L-Proline geometry required to fit the hydrophobic groove of the XIAP BIR3 domain.[1] |
| Target Affinity (cIAP1) | Potent (IC50 ~1.3 nM) | Weak | Critical Hydrogen bonding and hydrophobic packing are disrupted in the (R)-configuration.[1] |
| Cellular Activity | Induces rapid degradation of cIAP1 | Negligible | Only the (S)-isomer effectively recruits the E3 ligase machinery for autoubiquitination.[1] |
| Metabolic Stability | High | High | Both bicyclic systems resist proteolysis better than linear proline, but efficacy differs. |
Key Data Point: In a comparative study of Smac mimetics, the derivative utilizing the (S)-scaffold exhibited an IC50 of 1.3 nM against cIAP1, whereas the (R)-analog showed >100-fold loss in potency [1].[1]
Case Study: Histamine H3 Receptor Antagonists
In the development of H3 antagonists for cognitive disorders, the scaffold serves as a diamine linker.
-
(S)-Enantiomer: Often yields higher affinity (Ki < 10 nM) due to optimal orientation of the basic nitrogen relative to the receptor's aspartic acid residue.[1]
-
(R)-Enantiomer: Frequently results in reduced affinity or altered selectivity profiles (e.g., binding to hERG channels), making it less desirable for lead candidates.[1]
Experimental Protocols
To validate the activity of these enantiomers, precise synthesis and assay protocols are required.
Protocol: Enantioselective Synthesis & Resolution
Objective: Isolate high-purity (S)-octahydropyrrolo[1,2-a]pyrazine for scaffold usage.[1]
Method A: Chiral Resolution (Classical) [1]
-
Racemate Preparation: Synthesize racemic 1,4-diazabicyclo[4.3.0]nonane via catalytic hydrogenation of pyrrolo[1,2-a]pyrazine.
-
Salt Formation: Dissolve racemate (10 mmol) in hot ethanol. Add (L)-Tartaric acid (or D-Mandelic acid) (10 mmol).[1]
-
Crystallization: Allow solution to cool slowly to 4°C over 24 hours. The diastereomeric salt of the (S)-amine typically crystallizes first (verify specific rotation).[1]
-
Liberation: Filter crystals, treat with 2M NaOH, and extract with DCM. Dry over Na2SO4.[1]
-
Validation: Assess Enantiomeric Excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA/DEA mobile phase). Target ee > 98%.
Method B: Asymmetric Synthesis (Modern) [1]
-
Start from L-Proline (natural source of chirality).[1]
-
React N-protected L-proline methyl ester with ethylenediamine followed by cyclization and reduction.[1] This retains the (S)-configuration at the bridgehead.[1]
Protocol: Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the affinity of (S) vs (R) scaffold-based ligands for the XIAP BIR3 domain.
Reagents:
-
Recombinant XIAP BIR3 protein.[1]
-
Fluorescent Probe: 5-FAM-labeled Smac peptide (AVPIAQ-K-FAM).[1]
-
Test Compounds: (S)- and (R)-scaffold derivatives.
Workflow:
-
Plate Setup: Use 384-well black plates.
-
Incubation: Mix 5 nM Fluorescent Probe + 20 nM XIAP BIR3 protein in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% BSA).
-
Treatment: Add serial dilutions of (S)- or (R)-test compounds.
-
Equilibrium: Incubate at Room Temperature for 30 minutes in the dark.
-
Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Fit to a 4-parameter logistic model to determine IC50.
Self-Validating Logic:
-
Positive Control: Unlabeled AVPI peptide must show inhibition.[1]
-
Negative Control: DMSO only (max polarization).[1]
-
Interpretation: If (S)-compound IC50 is low (displacement of probe) and (R)-compound IC50 is high, stereospecific binding is confirmed.[1]
Mechanistic Pathway Diagram
The following diagram details the mechanism of action for the (S)-scaffold in the context of IAP inhibition (Smac Mimetic).
Figure 2: Mechanism of Action for (S)-Scaffold based Smac Mimetics vs. (R)-Scaffold inactivity.
References
-
Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Source: Bioorganic & Medicinal Chemistry Letters (2013).[1][2] Context: Primary source for the comparison of (S) vs (R) efficacy in IAP inhibition.[1]
-
Substituted Hexahydropyrrolo[1,2-a]pyrazines as Histamine H3 Receptor Antagonists. Source: European Patent Office (EP1513842B1).[1] Context: Details the use of the scaffold in GPCR ligand design and resolution of enantiomers. [1]
-
One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones. Source: The Journal of Organic Chemistry (2022).[1] Context: Describes modern synthetic routes to access specific stereoisomers of the pyrrolopyrazine core. [1]
-
PubChem Compound Summary: (S)-Octahydropyrrolo[1,2-a]pyrazine. Source: National Center for Biotechnology Information.[1] Context: Chemical and physical property data for the specific enantiomer.[1][3] [1]
Sources
- 1. (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | C7H14N2O | CID 53338751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Guide: Validating the Selectivity of IAP Antagonists (cIAP1 vs. XIAP)
Executive Summary: The Selectivity Paradox
In the development of SMAC mimetics (IAP antagonists), "selectivity" is a multi-dimensional concept that often confuses initial screening campaigns. While cIAP1 (cellular Inhibitor of Apoptosis Protein 1) and XIAP (X-linked Inhibitor of Apoptosis Protein) share homologous BIR domains, their functional response to antagonism differs fundamentally:
-
cIAP1 Response: Binding of a SMAC mimetic triggers a conformational change that activates its E3 ligase RING domain, leading to rapid auto-ubiquitination and proteasomal degradation .
-
XIAP Response: Binding of a SMAC mimetic primarily causes steric displacement of Caspases-3, -7, and -9. While XIAP can be degraded, it is often far more stable than cIAP1.
Therefore, validating a compound as "selective" requires distinguishing between binding affinity (
Mechanistic Divergence & Visualization
To understand the assay logic, one must visualize the downstream consequences of targeting these two proteins.
Figure 1: Mechanistic divergence of IAP antagonism.[1][2] cIAP1 targeting leads to protein destruction and NF-
Comparative Profile of Reference Antagonists
When validating a new compound, benchmark it against these standard agents. Note that "Pan-IAP" inhibitors often degrade cIAP1 at nanomolar concentrations but require higher concentrations to inhibit XIAP effectively.
| Compound | Class | Affinity ( | Affinity ( | Functional Selectivity Profile |
| Birinapant (TL32711) | Bivalent | < 1 nM | ~45–150 nM | cIAP1 Selective. Rapidly degrades cIAP1; weaker antagonism of XIAP. |
| GDC-0152 | Monovalent | 17 nM | 28 nM | Pan-IAP. Potent against both; induces cIAP1 degradation and XIAP blockade. |
| LCL161 | Monovalent | < 10 nM | ~50 nM | Pan-IAP. High potency cIAP1 degrader; effective XIAP inhibitor. |
| ASTX660 (Tolinapant) | Non-Peptidomimetic | 1.9 nM | 66.4 nM | Dual Antagonist. Distinct structure; potent cIAP1/2 degradation. |
| Specific Tool Cmpds * | Selective | < 5 nM | > 10,000 nM | Highly Selective. Used strictly for research to isolate cIAP1 phenotype. |
*Refers to research tool compounds like Compound 1 (Genentech) described in J. Med. Chem. 2013.[3]
Validation Protocol A: Biochemical Affinity (Fluorescence Polarization)
Objective: Determine the raw binding affinity (
Materials
-
Recombinant Proteins: His-tagged cIAP1-BIR3 and XIAP-BIR3 domains.
-
Tracer: 5-FAM-labeled SMAC peptide (e.g., Abu-RPFK-FAM).
-
Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.1% BSA, 1 mM DTT.
Method
-
Determination of
of Tracer: Titrate protein (cIAP1 or XIAP) against fixed tracer (2 nM) to determine the equilibrium dissociation constant ( ) of the probe for each protein. -
Competitive Binding:
-
Mix Protein (at concentration =
value) + Tracer (2 nM) + Serial dilutions of Test Compound. -
Incubate for 30 minutes at room temperature in black 384-well plates.
-
-
Readout: Measure Fluorescence Polarization (mP) (Ex: 485nm / Em: 535nm).
-
Calculation: Convert
to using the Cheng-Prusoff equation adapted for FP: (Note: For tight-binding inhibitors like Birinapant, use the Morrison equation for more accuracy).
Success Criteria: A selective cIAP1 inhibitor should show a
Validation Protocol B: The "Degradation Gap" (Cellular Western Blot)
Objective: Distinguish between compounds that degrade cIAP1 (SMAC mimetics) and those that merely bind. This is the critical "functional selectivity" test.
Experimental Design
-
Cell Line: MDA-MB-231 or EVSA-T (Sensitive breast cancer lines).
-
Controls: DMSO (Negative), Birinapant (100 nM, Positive Control for degradation).
Step-by-Step Workflow
-
Seeding: Seed
cells/well in 6-well plates. Adhere overnight. -
Treatment: Treat cells with Test Compound at 10 nM, 100 nM, and 1
M . -
Time Course (Critical): Harvest lysates at 15 min, 1 hour, and 6 hours .
-
Expert Insight: cIAP1 degradation is extremely rapid (often < 30 mins). XIAP degradation, if it occurs, takes hours.
-
-
Lysis: Use RIPA buffer with Protease Inhibitors. Do not use MG-132 (proteasome inhibitor) as it will mask the degradation you are trying to measure.
-
Western Blot Targets:
-
cIAP1: (Look for disappearance).
-
XIAP: (Look for stability vs. degradation).
-
NIK (NF-
B Inducing Kinase): (Look for accumulation—a hallmark of cIAP1 loss). -
p-RIPK1: (Marker of complex formation).
-
Loading Control:
-Actin or GAPDH.
-
Interpretation
-
cIAP1 Selective: Complete loss of cIAP1 at 15 mins; XIAP levels remain stable at 6 hours. NIK accumulates.
-
Pan-IAP (Degrader): Loss of cIAP1 at 15 mins; Loss of XIAP at 1-6 hours (often requires higher concentration).
-
Non-Degrading Antagonist: cIAP1 and XIAP levels remain stable (rare for SMAC mimetics, but possible for peptidomimetics lacking bivalency or specific linker geometries).
Validation Protocol C: Functional Rescue Assay
Objective: Confirm XIAP inhibition by measuring Caspase-3 activation in the absence of cIAP1.
Since cIAP1 loss primes cells for death but XIAP acts as the final "brake," a true XIAP antagonist should induce cell death more potently than a selective cIAP1 degrader in TNF
Method
-
Pre-treatment: Treat cells with Test Compound (titration) for 30 minutes.
-
Stimulation: Add TNF
(10 ng/mL) .-
Logic: cIAP1 degradation alone sensitizes cells to TNF
. However, if XIAP is not inhibited, cells may survive or die slowly. If XIAP is inhibited, apoptosis is rapid and massive.
-
-
Readout: Caspase-3/7 Glo Assay (Luminescence) at 4 hours.
Data Analysis:
Compare the
Workflow Visualization
Figure 2: Step-by-step validation pipeline for characterizing IAP antagonist selectivity.
References
-
Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152).[4][5] Journal of Medicinal Chemistry. Link
-
Condon, S. M., et al. (2014). Birinapant, a Smac-Mimetic with Improved Tolerability for the Treatment of Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Link
-
Ndubaku, C. O., et al. (2013). Antagonism of c-IAP and XIAP proteins is required for efficient induction of cell death by small-molecule IAP antagonists.[5] ACS Chemical Biology. Link
-
Varfolomeev, E., et al. (2007). IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis.[1][6] Cell. Link
-
Chessari, G., et al. (2015). Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Discovery of a Non-Alanine Lead Series with Dual Activity Against cIAP1 and XIAP (ASTX660).[7] Journal of Medicinal Chemistry. Link
Sources
- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]
- 5. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
